Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-8-9(12)4-7(11(14)15-2)5-10(8)13-6/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISWWDVNPDLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate: Synthesis, Characterization, and Potential Applications in Drug Discovery
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of biological activity, making the development of novel indole derivatives a critical pursuit for researchers in drug discovery. This guide provides a comprehensive overview of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a polysubstituted indole with significant potential as a building block in the synthesis of new therapeutic agents. As this appears to be a novel compound without a registered CAS number, this document will focus on a proposed synthetic route, its chemical rationale, and its prospective applications.
Physicochemical Properties and Structural Features
While empirical data for this compound is not publicly available, we can predict its key properties based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Likely a white to off-white or pale yellow solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water. |
| Key Structural Features | - Indole Core: A bicyclic aromatic system providing a rigid scaffold. - 4-Bromo Substituent: An electron-withdrawing group that can serve as a handle for cross-coupling reactions. - 2-Methyl Group: Can influence the electronic properties and steric profile of the molecule. - 6-Carboxylate Group: A versatile functional group for amide bond formation and other derivatizations. |
Proposed Synthesis: A Two-Step Approach
A robust and logical synthetic pathway to this compound can be envisioned in two primary stages: the construction of the indole core via the Fischer indole synthesis, followed by esterification of the resulting carboxylic acid.
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde.[1][2] In this case, the key starting materials are (3-bromo-5-carboxyphenyl)hydrazine and acetone.
Reaction Causality: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid facilitates the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement (the key bond-forming step), followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[2] The choice of a methyl ketone (acetone) as the carbonyl partner directly leads to the formation of the 2-methyl substituted indole.
Figure 1: Proposed Fischer Indole Synthesis Workflow.
Experimental Protocol: Step 1
-
Hydrazone Formation: To a solution of (3-bromo-5-carboxyphenyl)hydrazine hydrochloride in ethanol, add acetone. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add a suitable acid catalyst, such as polyphosphoric acid or zinc chloride, to the reaction mixture. Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The crude 4-bromo-2-methyl-1H-indole-6-carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.
The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a common method for this transformation.
Reaction Causality: This is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of methanol. The reaction is reversible, and the equilibrium can be driven towards the ester product by using an excess of methanol or by removing water as it is formed.[4]
Figure 2: Fischer Esterification Workflow.
Experimental Protocol: Step 2
-
Reaction Setup: Suspend the 4-bromo-2-methyl-1H-indole-6-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. The crude product can be extracted into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography on silica gel to afford the final product, this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the N-H proton (typically downfield). - A singlet for the 2-methyl protons. - A singlet for the methyl ester protons. - Signals in the aromatic region corresponding to the protons on the indole ring. |
| ¹³C NMR | - Resonances for the carbonyl carbon of the ester and the carbons of the indole ring. - Signals for the methyl carbons. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |
| Infrared (IR) Spectroscopy | - A characteristic N-H stretching band. - A strong C=O stretching band for the ester carbonyl group. - C-H and C=C stretching bands in the aromatic region. |
The interpretation of fluorescence emission spectra for substituted indoles can be complex due to the presence of two electronic transitions, ¹Lₐ and ¹Lₑ.[5] Substituents on the indole ring can influence the energy of these transitions.[3][5]
Potential Applications in Drug Discovery
The strategic placement of functional groups on the this compound scaffold makes it a highly valuable intermediate for the synthesis of compound libraries for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The 6-carboxylate can be converted to a variety of amides, a key interaction motif for the hinge region of many kinases.
-
Precursor for Serotonin Receptor Ligands: Indole derivatives are well-known to interact with serotonin receptors. The substituents on this molecule could be elaborated to generate novel ligands with potential applications in neuroscience.
-
Antiviral and Antimicrobial Agents: The indole core is present in many compounds with antiviral and antimicrobial activity. The bromo-substituent allows for further diversification through cross-coupling reactions to explore structure-activity relationships. A patent for the preparation of 4-bromo-7-methylindole-2-carboxylic acid notes its potential application in cancer treatment.[6]
Figure 3: Potential Derivatization Pathways and Applications.
Conclusion
This compound represents a promising, albeit currently novel, building block for medicinal chemistry and drug discovery. This guide provides a scientifically grounded, proposed synthetic route via the Fischer indole synthesis and subsequent esterification. The versatile functional handles on this molecule, including a reactive bromo group and a modifiable ester, offer multiple avenues for the creation of diverse chemical libraries. Researchers and drug development professionals can utilize the protocols and insights presented here to synthesize and explore the potential of this and related indole derivatives in the quest for new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate: A Keystone for Drug Discovery
This guide provides an in-depth technical exploration of the core physicochemical properties of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a substituted indole derivative of significant interest to researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. The specific substitutions on this molecule—a bromine atom at the 4-position, a methyl group at the 2-position, and a methyl carboxylate at the 6-position—are anticipated to critically influence its biological activity, metabolic stability, and pharmacokinetic profile.
Understanding the physicochemical properties of this compound is not merely an academic exercise; it is a fundamental prerequisite for its rational development as a potential therapeutic agent. These properties govern how the molecule is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety. This document will not only present the predicted and analogous data for this molecule but will also provide detailed, field-proven methodologies for their experimental determination, empowering researchers to generate robust and reliable data for their drug discovery programs.
The Strategic Importance of Physicochemical Profiling in Drug Development
In the realm of drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. A molecule's solubility, lipophilicity, and ionization state are pivotal indicators that dictate its behavior within biological systems. A delicate balance is required: a compound must be sufficiently soluble in aqueous media to be bioavailable, yet lipophilic enough to permeate biological membranes and reach its target. Therefore, a comprehensive understanding of these characteristics is paramount for optimizing a compound's therapeutic potential.
Core Physicochemical Properties of this compound
Direct experimental data for this compound is not extensively available in the public domain. However, we can predict its properties based on its structure and data from closely related analogs. This section outlines these key properties and, more importantly, the robust experimental protocols for their determination.
Molecular Structure and Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀BrNO₂
-
Canonical SMILES: CC1=CC2=C(NC1)C=C(C(=C2)Br)C(=O)OC
The structure combines the aromatic indole core with a lipophilic bromine atom and a hydrogen-bond-accepting methyl ester group. The methyl group at the 2-position is expected to influence the molecule's planarity and electronic distribution.
Predicted and Analog-Based Physicochemical Data
The following table summarizes the predicted properties for the target molecule and experimental or computed data for key analogs to provide context.
| Property | Predicted/Analog Value | Significance in Drug Discovery |
| Molecular Weight | 268.11 g/mol (Calculated) | Influences diffusion and permeability. Compounds <500 Da are generally favored for oral bioavailability. |
| Melting Point (°C) | Not available. (Analog: 4-bromo-3-methyl-1H-indole: 79-80 °C)[1] | Indicates purity and solid-state stability. |
| Boiling Point (°C) | Not available. | Not typically relevant for solid pharmaceutical compounds. |
| Calculated logP | ~3.1 (Predicted) (Analog: Methyl 4-bromo-1H-indole-6-carboxylate: 2.6)[2] | A measure of lipophilicity, affecting solubility, permeability, and metabolism. |
| Aqueous Solubility | Predicted to be low. | Crucial for absorption and formulation. |
| pKa | ~16-17 (indole N-H, predicted); ~ -2 to -3 (protonated carbonyl, predicted) | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: The purity of a compound is the bedrock of all subsequent physicochemical and biological characterization. HPLC is the gold standard for assessing the purity of non-volatile small molecules due to its high resolution and sensitivity. A reversed-phase method is typically employed for indole derivatives.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for separating the parent compound from potential impurities with differing polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm, selected based on the UV absorbance of the indole chromophore.[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity analysis of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the definitive technique for determining equilibrium solubility.[4] It involves creating a saturated solution of the compound and measuring its concentration after a period of equilibration.
Experimental Protocol:
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated HPLC method (as described above)
-
-
Procedure:
-
Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
Calculate the original solubility, accounting for the dilution factor.
-
Workflow for Shake-Flask Solubility Determination:
Caption: Experimental workflow for determining aqueous solubility via the shake-flask method.
Lipophilicity Determination (logP)
Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting a drug's membrane permeability and metabolic fate.[5]
Experimental Protocol (Shake-Flask Method):
-
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vials
-
Vortex mixer
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare a stock solution of the compound in either the aqueous or octanol phase.
-
Add equal volumes of the n-octanol and aqueous phases to a vial.
-
Add a small aliquot of the stock solution.
-
Vortex the mixture vigorously for several minutes to facilitate partitioning.
-
Allow the phases to separate by standing or centrifugation.
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
-
Logical Relationship of Physicochemical Properties in Drug Discovery:
Caption: Interplay of key physicochemical properties and their impact on the ADME profile and therapeutic outcome.
Spectroscopic Characterization
Rationale: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure and identifying functional groups within the molecule.
-
¹H NMR Spectroscopy: This technique will provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals are expected for the indole N-H proton (typically downfield), aromatic protons on the benzene ring, the C2-methyl group, and the ester methyl group.
-
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Distinct signals will be observed for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the aliphatic methyl carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorbances include:
-
N-H stretch (around 3300-3400 cm⁻¹)
-
C=O stretch of the ester (around 1700-1720 cm⁻¹)
-
C-Br stretch (in the fingerprint region, typically below 800 cm⁻¹)
-
General Protocol for Spectroscopic Analysis:
-
Sample Preparation:
-
NMR: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: The sample can be analyzed as a solid (e.g., using an ATR accessory) or dissolved in a suitable solvent.
-
-
Data Acquisition: Acquire the spectra on a calibrated spectrometer according to standard operating procedures.
-
Data Interpretation: Analyze the chemical shifts, coupling constants (for NMR), and absorption frequencies (for IR) to confirm the structure of the molecule.
Conclusion
This technical guide has outlined the critical physicochemical properties of this compound and provided a comprehensive framework for their experimental determination. While predicted and analog data offer valuable initial insights, the rigorous experimental validation of these properties is an indispensable step in the progression of this, or any, compound through the drug discovery pipeline. The methodologies detailed herein represent robust, industry-standard approaches that will enable researchers to generate the high-quality data necessary for informed decision-making and the ultimate success of their therapeutic development programs.
References
- 1. rsc.org [rsc.org]
- 2. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed, scientifically-grounded pathway for the synthesis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Strategic Approach: Retrosynthetic Analysis
The synthetic approach to this compound is best devised through a retrosynthetic analysis. The indole core, being the most complex feature, is the logical point for disconnection. The Fischer indole synthesis is a powerful and classic method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[1] This strategy is particularly well-suited for the target molecule, as it allows for the direct installation of the 2-methyl substituent.
The retrosynthetic breakdown is as follows:
-
Target Molecule: this compound
-
Key Disconnection (Fischer Indole Synthesis): The indole ring is disconnected to reveal a substituted phenylhydrazine and acetone. The acetone will provide the C2 carbon and the 2-methyl group.
-
Intermediate 1: (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine.
-
Disconnection (Hydrazine Formation): The hydrazine functionality can be installed from the corresponding aniline via diazotization followed by reduction.
-
Intermediate 2: Methyl 3-amino-5-bromobenzoate.
-
Disconnection (Esterification): The methyl ester can be readily formed from the corresponding carboxylic acid.
-
Starting Material: 3-amino-5-bromobenzoic acid (a commercially available reagent).
This retrosynthetic analysis outlines a convergent and logical three-step forward synthesis, beginning with a readily accessible starting material.
The Synthetic Pathway: A Step-by-Step Guide
The forward synthesis is designed as a three-step sequence: esterification, diazotization/reduction, and Fischer indole cyclization.
Caption: Synthetic pathway for this compound.
Step 1: Esterification of 3-amino-5-bromobenzoic acid
The initial step involves the conversion of the carboxylic acid functionality of the starting material into a methyl ester. A robust method for this transformation is the use of thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl and acts as an efficient esterification agent.
Experimental Protocol:
-
To a stirred solution of 3-amino-5-bromobenzoic acid (1.0 eq) in methanol (approximately 4-5 mL per gram of starting material), cooled in an ice bath, add thionyl chloride (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3-amino-5-bromobenzoate.
| Reagent/Solvent | Molar Eq. | Purpose |
| 3-amino-5-bromobenzoic acid | 1.0 | Starting Material |
| Methanol | Solvent | Reagent and Solvent |
| Thionyl Chloride | 2.5 | Esterification Reagent |
| Saturated NaHCO₃ (aq) | Excess | Neutralization |
| Ethyl Acetate | Solvent | Extraction |
| Brine | - | Washing |
| Anhydrous Na₂SO₄ | - | Drying Agent |
Characterization of Methyl 3-amino-5-bromobenzoate:
-
Appearance: Yellow solid.
-
¹H NMR (400 MHz, Methanol-d₄): δ 7.10 (t, J = 1.6 Hz, 1H), 6.83 (t, J = 1.6 Hz, 1H), 6.57 (t, J = 1.6 Hz, 1H), 3.46 (s, 3H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 166.0, 147.7, 132.6, 122.9, 122.3, 121.6, 114.6, 52.3.[2]
-
MS (ESI, M+H⁺): 231.[2]
Step 2: Synthesis of (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine
This transformation proceeds via a two-step, one-pot procedure involving the diazotization of the aniline followed by in situ reduction of the resulting diazonium salt to the corresponding hydrazine.
Experimental Protocol:
-
Dissolve Methyl 3-amino-5-bromobenzoate (1.0 eq) in concentrated hydrochloric acid (approx. 4 mL per gram of aniline) and cool the solution to -15 to -10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled aniline solution, maintaining the temperature below -10 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride (SnCl₂) (3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 6-8 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration and wash with a small amount of cold water.
-
The crude hydrazine hydrochloride can be used directly in the next step or can be neutralized with a base (e.g., NaOH) and extracted with an organic solvent for further purification if necessary.
| Reagent/Solvent | Molar Eq. | Purpose |
| Methyl 3-amino-5-bromobenzoate | 1.0 | Starting Material |
| Concentrated HCl | Solvent/Reagent | Diazotization/Reduction |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent |
| Stannous Chloride (SnCl₂) | 3.0 | Reducing Agent |
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Aryl diazonium salts are generally unstable at higher temperatures and can decompose.[3] Maintaining a low temperature is crucial for preventing side reactions and ensuring a good yield of the desired product.
-
Stannous Chloride as Reducing Agent: Stannous chloride is a mild and effective reducing agent for the conversion of diazonium salts to hydrazines.[4] Other reducing agents such as sodium bisulfite can also be used.[4]
Step 3: Fischer Indole Synthesis
The final step is the acid-catalyzed cyclization of the synthesized hydrazine with acetone to form the indole ring. A variety of Brønsted and Lewis acids can be used as catalysts for this reaction.[5] Polyphosphoric acid (PPA) is often an effective catalyst for this transformation.
Experimental Protocol:
-
Combine (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine hydrochloride (1.0 eq) and an excess of acetone (5-10 eq).
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine) to the mixture with stirring.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
| Reagent/Solvent | Molar Eq. | Purpose |
| (3-bromo-5-(methoxycarbonyl)phenyl)hydrazine | 1.0 | Starting Material |
| Acetone | 5-10 | Carbonyl Source |
| Polyphosphoric Acid (PPA) | Catalyst/Solvent | Acid Catalyst |
| Crushed Ice | - | Quenching |
| Base (e.g., NH₄OH, NaOH) | Excess | Neutralization |
| Ethyl Acetate/Dichloromethane | Solvent | Extraction |
Mechanistic Insight: The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[5][6] Under acidic conditions, this intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5][6]
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
Expected ¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show a singlet for the 2-methyl group (around δ 2.4 ppm), a singlet for the methyl ester (around δ 3.9 ppm), a singlet for the H5 proton, a singlet for the H7 proton, a broad singlet for the NH proton (around δ 8.0-8.5 ppm), and a signal for the H3 proton.
-
Expected ¹³C NMR (CDCl₃, 125 MHz): The spectrum should show signals for the methyl ester carbonyl carbon (around δ 167 ppm), the aromatic carbons, the C2 methyl carbon (around δ 13 ppm), and the methyl ester carbon (around δ 52 ppm).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scientifically sound method for the preparation of this compound. By starting from the commercially available 3-amino-5-bromobenzoic acid, this three-step synthesis is efficient and utilizes well-established chemical transformations. The provided experimental protocols and mechanistic insights are intended to empower researchers to successfully synthesize this valuable indole derivative for further investigation in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-amino-5-bromobenzoate | 706791-83-5 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of substituted indoles
An In-Depth Technical Guide to the Discovery and History of Substituted Indoles
Abstract
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of chemical biology and medicinal chemistry. Its journey from an obscure byproduct of the dye industry to a "privileged scaffold" in modern drug discovery is a compelling narrative of scientific inquiry, synthetic innovation, and an ever-deepening understanding of its role in nature. This technical guide traces the history of substituted indoles, beginning with the initial isolation and structural elucidation of the parent core. It delves into the seminal synthetic methodologies that first enabled chemists to construct and functionalize this ring system, from classical acid-catalyzed cyclizations to the transformative palladium-catalyzed reactions of the modern era. By examining the causality behind key experimental choices and providing detailed protocols for foundational syntheses, this guide offers researchers, scientists, and drug development professionals a comprehensive perspective on the enduring legacy and future potential of this remarkable molecular framework.
The Genesis: From Indigo to Indole
The story of indole is inextricably linked to indigo, one of the oldest natural dyes known to humankind. For centuries, the vibrant blue compound was prized, but its chemical nature remained a mystery. In 1866, the German chemist Adolf von Baeyer embarked on a systematic degradation of indigo. Through a process of oxidation to isatin and then oxindole, followed by a vigorous reduction using zinc dust, he successfully isolated a new, colorless crystalline compound.[1][2][3][4] Combining the words indi go and ole um (Latin for "oil," reflecting its origin from treatment with oleum), Baeyer named his discovery "indole".[1][2][5] By 1869, he had correctly proposed its bicyclic structure, a fusion of a benzene ring and a pyrrole ring.[1][3] This foundational work laid the groundwork for over 150 years of chemical exploration.
Caption: The core aromatic heterocyclic structure of indole.
While Baeyer's work was groundbreaking, it was a degradative process. To truly unlock the potential of the indole scaffold, chemists needed methods to build it from simpler, more readily available precursors. This need ushered in the classical era of indole synthesis.
The Classical Era: Forging the Indole Core from First Principles
The late 19th and early 20th centuries saw the development of foundational "named" reactions that became the workhorses of indole synthesis for decades. These methods, while often requiring harsh conditions, were revolutionary in their ability to construct the indole ring system with various substitution patterns.
The Fischer Indole Synthesis (1883)
Just 17 years after indole's discovery, Hermann Emil Fischer developed what remains one of the most widely known and utilized methods for indole synthesis.[6][7][8][9] The Fischer Indole Synthesis is a versatile reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] The choice of catalyst is crucial, with Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃) all being effective.[6][7][8]
The true elegance of the Fischer synthesis lies in its mechanism. The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. The key step is a thermally- or acid-catalyzed[10][10]-sigmatropic rearrangement, which forms a new carbon-carbon bond and sets the stage for cyclization and subsequent elimination of ammonia to yield the aromatic indole.[6][7][8]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Protocol 2.1: Representative Fischer Indole Synthesis of 2-phenylindole
-
Hydrazone Formation: Phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) are dissolved in ethanol. A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is refluxed for 1 hour. The solvent is removed under reduced pressure to yield the crude phenylhydrazone.
-
Cyclization: The crude phenylhydrazone is added to polyphosphoric acid (10 eq by weight) preheated to 100°C.
-
Reaction Execution: The mixture is stirred vigorously at 150-160°C for 10-15 minutes. The reaction is highly exothermic and requires careful temperature control.
-
Workup: The hot, viscous mixture is poured carefully onto crushed ice, leading to the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from an ethanol/water mixture to afford pure 2-phenylindole.
The Reissert Indole Synthesis (1897)
Another classic method, the Reissert synthesis, provides a different strategic approach, starting from an ortho-nitrotoluene derivative.[4][11][12] This multi-step reaction begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[11][13] The crucial step is the subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid or other reducing agents like ferrous sulfate.[11][13][14] This reduction of the nitro group to an amine is immediately followed by spontaneous intramolecular condensation with the adjacent ketone to form the indole ring, yielding an indole-2-carboxylic acid.[11][13] This acid can then be decarboxylated by heating to give the final substituted indole.[11][14]
Caption: The sequential workflow of the Reissert Indole Synthesis.
Protocol 2.2: Representative Reissert Indole Synthesis
-
Condensation: In a flame-dried flask under an inert atmosphere (N₂), a solution of potassium ethoxide is prepared by dissolving potassium metal (1.1 eq) in absolute ethanol. o-Nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) are added sequentially, and the mixture is stirred at room temperature for 12 hours.
-
Workup 1: The resulting dark-colored mixture is poured into a mixture of ice and dilute sulfuric acid. The organic layer is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The crude pyruvate is dissolved in glacial acetic acid. Zinc dust (4-5 eq) is added portion-wise while maintaining the temperature below 40°C with an ice bath. After the addition is complete, the mixture is heated to reflux for 1 hour.
-
Workup 2: The hot solution is filtered to remove excess zinc. The filtrate is cooled, and the precipitated indole-2-carboxylic acid is collected by filtration.
-
Decarboxylation: The dried indole-2-carboxylic acid is heated carefully above its melting point until the evolution of CO₂ ceases. The resulting crude indole is then purified by vacuum distillation or recrystallization.
The Palladium Revolution: A New Era of Precision and Scope
While classical methods were foundational, their reliance on harsh acidic or basic conditions and high temperatures limited their applicability, especially for substrates with sensitive functional groups. The late 20th century witnessed a paradigm shift in organic synthesis with the advent of transition-metal catalysis. Palladium, in particular, emerged as a uniquely powerful catalyst for forming carbon-carbon and carbon-heteroatom bonds, revolutionizing indole synthesis.
The Larock Indole Synthesis (1991)
Developed by Richard C. Larock, this heteroannulation reaction exemplifies the power of palladium catalysis.[10][15] The Larock indole synthesis constructs 2,3-disubstituted indoles by coupling an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base.[10][15][16] This method offered significantly milder reaction conditions compared to its classical predecessors and demonstrated remarkable functional group tolerance.[15]
The catalytic cycle is a showcase of fundamental organometallic steps. It begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. The final, key step is an intramolecular attack of the aniline nitrogen onto the newly formed vinylic palladium intermediate, followed by reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[10]
Caption: The palladium-catalyzed cycle of the Larock Indole Synthesis.
Protocol 3.1: Representative Larock Indole Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask are added palladium(II) acetate (Pd(OAc)₂, 5 mol%), the o-iodoaniline (1.0 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and lithium chloride (LiCl, 1.0 eq). The flask is evacuated and backfilled with an inert atmosphere (N₂ or Ar).
-
Solvent and Reagent Addition: Anhydrous, degassed dimethylformamide (DMF) is added, followed by the disubstituted alkyne (1.1 eq) via syringe.
-
Reaction Execution: The mixture is heated to 100°C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the 2,3-disubstituted indole.
Other Transformative Palladium-Catalyzed Methods
The success of the Larock synthesis was part of a broader wave of innovation. Other key palladium-catalyzed methods further expanded the synthetic toolkit:
-
Hegedus Indole Synthesis: This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[17][18][19] It provides an efficient route to indoles from different starting materials compared to the Larock approach.[20]
-
Buchwald-Hartwig Amination: While a more general C-N cross-coupling reaction, the Buchwald-Hartwig amination has had a profound impact on indole chemistry.[21] It is a premier method for the N-arylation of indoles and can be used to prepare complex aniline precursors for other indole syntheses, demonstrating the modularity of modern synthetic strategies.[22][23][24]
A Legacy in Nature and Medicine
The intense focus on synthesizing substituted indoles is driven by their ubiquitous presence and critical function in biological systems. The indole scaffold is not merely a synthetic curiosity; it is a blueprint for bioactivity honed by evolution.
| Compound | Class / Origin | Significance |
| Tryptophan | Essential Amino Acid | A fundamental building block of proteins and the biosynthetic precursor to many other indole derivatives.[1][23][25] |
| Serotonin | Neurotransmitter | A crucial signaling molecule in the brain and gut, regulating mood, appetite, and sleep.[1][26] |
| Melatonin | Hormone | Derived from serotonin, it is central to the regulation of circadian rhythms (the sleep-wake cycle).[1] |
| Auxin (Indole-3-acetic acid) | Plant Hormone | The primary hormone responsible for regulating plant growth and development, including cell division and elongation.[1][3][27] |
| Indomethacin | Synthetic Drug | A potent non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting prostaglandin production.[1][27][28] |
| Sumatriptan | Synthetic Drug | A member of the triptan class of drugs, synthesized via the Fischer method, used for the acute treatment of migraine headaches.[6][7] |
| Vincristine / Vinblastine | Natural Product Alkaloids | Complex indole alkaloids isolated from the Madagascar periwinkle, used as powerful chemotherapy agents that inhibit tubulin polymerization.[26] |
The Frontier: Direct C–H Functionalization
The evolution of indole synthesis continues. While classical and palladium-catalyzed methods are powerful for constructing the indole core, a major contemporary goal is the direct functionalization of the C-H bonds on a pre-existing indole ring. This approach is highly atom-economical, avoiding the need for pre-functionalized starting materials. Significant progress has been made in selectively targeting the nucleophilic C3 position.[29][30] However, the selective functionalization of the less reactive C-H bonds on the benzene portion of the indole (C4, C5, C6, C7) remains a formidable challenge.[31] Recent breakthroughs using tailored transition-metal catalysts are beginning to solve this problem, opening up new avenues for creating novel indole derivatives that were previously inaccessible.[31][32][33]
Conclusion
The history of the substituted indole is a microcosm of the evolution of organic chemistry itself. It began with the patient deconstruction of a natural dye, leading to the discovery of a simple but potent chemical scaffold. This discovery spurred the development of robust, albeit often harsh, synthetic methods that enabled the construction of the core. The subsequent "palladium revolution" introduced a new level of finesse and precision, dramatically expanding the scope and accessibility of complex indoles. Today, this journey continues as chemists push the boundaries of C-H activation, seeking ever more efficient and elegant ways to modify this privileged structure. From essential amino acids to life-saving pharmaceuticals, the substituted indole has proven its immense value, solidifying its place as one of the most significant heterocyclic systems in science.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. safrole.com [safrole.com]
- 4. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 5. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer_indole_synthesis [chemeurope.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Reissert Indole Synthesis [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. synarchive.com [synarchive.com]
- 17. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. wikiwand.com [wikiwand.com]
- 20. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 24. research.rug.nl [research.rug.nl]
- 25. chemijournal.com [chemijournal.com]
- 26. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. news-medical.net [news-medical.net]
- 32. bioengineer.org [bioengineer.org]
- 33. bioquicknews.com [bioquicknews.com]
An In-depth Technical Guide to Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. The specific substitution pattern of this compound—a bromine atom at the 4-position, a methyl group at the 2-position, and a methyl carboxylate at the 6-position—offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. This guide provides a comprehensive overview of its molecular characteristics, a proposed synthetic route based on established methodologies, and its potential applications in pharmaceutical research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in research. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | Calculated |
| Molecular Weight | 268.11 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
The molecular weight is a critical parameter for all quantitative analyses, including reaction stoichiometry, preparation of solutions of known concentration, and interpretation of mass spectrometry data.
Proposed Synthesis: A Fischer Indole Synthesis Approach
The proposed synthesis of this compound would proceed in two main stages: the formation of a key phenylhydrazine intermediate and its subsequent Fischer indole cyclization.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed methodology and should be optimized and validated under appropriate laboratory conditions.
Part 1: Synthesis of (3-Bromo-5-methoxycarbonylphenyl)hydrazine
-
Starting Material: 3-Bromo-5-aminobenzoic acid.
-
Protection of the Carboxylic Acid: The carboxylic acid group is first converted to its methyl ester to prevent unwanted side reactions. This can be achieved by reacting 3-bromo-5-aminobenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.
-
Diazotization: The resulting methyl 3-bromo-5-aminobenzoate is then diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).
-
Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine using a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.
-
Isolation and Purification: The hydrazine hydrochloride salt is isolated by filtration and can be purified by recrystallization. The free hydrazine base can be obtained by treatment with a base.
Part 2: Fischer Indole Synthesis
-
Condensation: The synthesized (3-bromo-5-methoxycarbonylphenyl)hydrazine is condensed with a suitable ketone, in this case, pyruvic acid or an ester thereof, to form the corresponding hydrazone. The reaction is typically carried out in a protic solvent like ethanol.
-
Cyclization: The formed hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be used, including sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[1][2][3][4] The reaction mixture is heated to promote the[6][6]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia to form the indole ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is extracted with an organic solvent, and the solvent is evaporated. The final product, this compound, is then purified using techniques such as column chromatography or recrystallization.
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the methyl group at the 2-position, and the methyl group of the ester. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the indole ring and the methyl groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak, due to the presence of the bromine atom (¹⁹Br and ⁸¹Br), would be a key characteristic.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the ester group, and the aromatic C-H and C=C stretching vibrations.
Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, with indole-containing compounds exhibiting a wide range of pharmacological activities.[7] Substituted indole-6-carboxylates, in particular, have been investigated for various therapeutic applications. The strategic placement of a bromine atom and a methyl group on the indole scaffold of this compound can significantly influence its biological activity.
-
Enzyme Inhibition: The electron-withdrawing nature of the bromine atom and the ester group can modulate the electron density of the indole ring, potentially enhancing its binding affinity to target enzymes.
-
Receptor Antagonism/Agonism: The overall shape and electronic properties of the molecule make it a candidate for interacting with various receptors in the central nervous system and other biological systems.
-
Scaffold for Further Derivatization: The bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of analogues with diverse biological profiles. The N-H of the indole can also be readily substituted to explore structure-activity relationships.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis, achievable through established methods like the Fischer indole synthesis, provides access to a versatile scaffold. A thorough characterization using modern spectroscopic techniques is essential to confirm its structure and purity. The unique substitution pattern of this molecule offers exciting possibilities for its exploration in various areas of drug discovery, targeting a wide range of diseases. Further research into its synthesis, biological evaluation, and derivatization is warranted to fully unlock its therapeutic potential.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Structures of (a) indole and (b) methyl indole-4-carboxylate. [cjcp.ustc.edu.cn]
The Multifaceted Biological Activities of Bromo-Substituted Indoles: A Technical Guide for Researchers
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] The introduction of a bromine atom onto the indole ring can dramatically influence the molecule's physicochemical properties, often enhancing its therapeutic potential.[4][5][6] This technical guide provides an in-depth exploration of the diverse biological activities of bromo-substituted indoles, offering insights into their anticancer, antimicrobial, and antiviral properties, as well as their underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Anticancer Activity of Bromo-Substituted Indoles
Bromo-substituted indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][7][8][9] The position and number of bromine substituents, along with other structural modifications, play a crucial role in determining their potency and selectivity.[4][5]
Inhibition of Cancer Cell Proliferation
Numerous studies have demonstrated the potent anti-proliferative effects of bromo-indoles. For instance, 3-(2-bromoethyl)-indole (BEI-9) was identified as a potent inhibitor of cell proliferation in SW480 and HCT116 colon cancer cells.[7][10] Similarly, novel 5-bromoindole-2-carboxylic acid derivatives have shown the ability to decrease cell growth in HepG2, A549, and MCF-7 human cancer cell lines.[11]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 3-(2-bromoethyl)-indole (BEI-9) | SW480 colon cancer | ~12.5 | [7][10] |
| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 colon cancer | ~5 | [7][10] |
| 5-Bromoindole-3-glyoxyl-D-tryptophan | Chloroquine-sensitive (3D7) and resistant (Dd2) P. falciparum | 7.4 and 8.2 | [12] |
| Novel 5-bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 | Variable | [11] |
| Brominated methoxyquinolines | MDA-MB-231 breast cancer | Variable | [13] |
| 6,7-annulated 4-substituted indoles | HL-60 tumor cells | Variable | [14] |
Mechanisms of Anticancer Action
The anticancer activity of bromo-substituted indoles is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
The transcription factor NF-κB plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[7] 3-(2-bromoethyl)-indole (BEI-9) has been identified as an inhibitor of the NF-κB signaling pathway at submicromolar concentrations, suggesting a potential mechanism for its anticancer effects.[7]
Experimental Protocol: NF-κB Reporter Assay
This protocol outlines a general procedure for assessing the inhibition of NF-κB activation by bromo-substituted indoles using a luciferase reporter gene assay.
Materials:
-
Human cancer cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Complete cell culture medium
-
Bromo-substituted indole compound
-
TNF-α or other NF-κB stimulus
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of the bromo-substituted indole compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can influence cell proliferation, differentiation, and apoptosis.[10] Several naturally occurring marine-derived brominated indoles have been identified as ligands and agonists of the AhR.[10] Their ability to activate the AhR signaling pathway suggests another potential mechanism for their biological effects.
Experimental Protocol: AhR-Responsive Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to screen for AhR activators among bromo-substituted indoles.[15]
Materials:
-
Recombinant cell line containing a stably transfected AhR-responsive luciferase reporter gene (e.g., H1L6.1c2 cells).[16]
-
Complete cell culture medium.
-
Bromo-substituted indole compounds.
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the bromo-substituted indole compounds or TCDD for a specified period (e.g., 4 or 24 hours).[10]
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The magnitude of luciferase induction is directly proportional to the AhR-activating potency of the compound.[15]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Bromo-indoles.
Antimicrobial Activity of Bromo-Substituted Indoles
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents.[17] Bromo-substituted indoles have demonstrated significant activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[17][18]
Inhibition of Bacterial and Fungal Growth
Several studies have reported the minimum inhibitory concentrations (MICs) of various bromo-indoles against clinically relevant microorganisms. For example, 6-bromoindolglyoxylamido derivatives have shown antibacterial activity against Escherichia coli and antifungal properties.[17] Multi-halogenated indoles, such as 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, exhibited potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[19]
| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |
| 5-bromoindole 3-7-3 analogue | Staphylococcus aureus ATCC 25923 | 12.5 | [18] |
| 5-bromoindole 3-7-3 analogue | Pseudomonas aeruginosa ATCC 27853 | 100 | [18] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus strains | 20-50 | [19] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus strains | 20-50 | [19] |
| Indole-triazole derivative (3d) | MRSA | 6.25 | [20] |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [20] |
Mechanism of Antimicrobial Action
A key mechanism of action for some antimicrobial bromo-indoles is the disruption of microbial membranes. The polyamine derivative of 6-bromoindole, for instance, is believed to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[17]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of bromo-substituted indoles using the broth microdilution method.[20]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Bromo-substituted indole compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the bromo-substituted indole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Proposed Mechanism of Antimicrobial Action of Certain Bromo-indole Derivatives.
Antiviral Activity of Bromo-Substituted Indoles
The indole nucleus is a common feature in many antiviral drugs, and bromo-substituted derivatives are being explored for their potential to combat various viral infections.[13][21]
Inhibition of Viral Replication
Bromo-indole derivatives have shown inhibitory activity against a range of viruses. For example, certain substituted ethyl-2-aminomethyl-5-hydroxy-6-bromo-indole-3-carboxylic acid derivatives have been investigated for their antiviral properties.[11] A specific dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, with an IC50 of 1.84 µM.[6]
| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | IC50 = 1.84 | [6] |
| Indole derivative IV | Hepatitis C Virus (HCV) | EC50 = 1.16 | [22] |
| Indole derivative V | Hepatitis C Virus (HCV) | EC50 = 0.6 | [22] |
| 2-arylsulfanylmethyl-6-bromoindole derivative (III2) | 2019-nCoV main protease | IC50 = 1.6 | [23] |
Mechanism of Antiviral Action
The antiviral mechanisms of bromo-indoles are diverse and can involve targeting viral entry, replication, or essential viral enzymes. For instance, some indole-based compounds act as HIV-1 fusion inhibitors by targeting the gp41 protein.[24][25] Other derivatives have been designed to inhibit the main protease of SARS-CoV-2, an enzyme crucial for viral replication.[23]
Experimental Protocol: Antiviral Assay (CPE Reduction Assay)
This protocol provides a general method for evaluating the antiviral activity of bromo-substituted indoles by measuring the inhibition of the virus-induced cytopathic effect (CPE).[23][26]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Complete cell culture medium
-
Bromo-substituted indole compound
-
96-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Seed host cells in a 96-well plate and grow to form a confluent monolayer.
-
Prepare serial dilutions of the bromo-substituted indole compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a predetermined amount of virus.
-
Include a virus control (cells with virus but no compound) and a cell control (cells with no virus or compound).
-
Incubate the plates until CPE is observed in the virus control wells (typically 3-5 days).
-
Fix the cells with a suitable fixative (e.g., formaldehyde) and stain with crystal violet.
-
Elute the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The percentage of CPE inhibition is calculated relative to the virus and cell controls, and the EC50 (50% effective concentration) is determined.
Structure-Activity Relationships (SAR)
The biological activity of bromo-substituted indoles is highly dependent on their chemical structure. Key SAR observations include:
-
Position of Bromine: The position of the bromine atom on the indole ring significantly impacts activity. For example, in some series of antimicrobial compounds, substitution at the 5- or 6-position has been shown to be beneficial.[4]
-
Number of Halogens: The presence of multiple halogen atoms can enhance antimicrobial activity. Di-halogenated indoles, for instance, have shown potent bactericidal effects.[19]
-
Substituents at Other Positions: Modifications at other positions of the indole ring, such as the N1, C2, and C3 positions, can fine-tune the biological activity and selectivity of the compounds.[5]
Conclusion and Future Directions
Bromo-substituted indoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and antiviral properties, coupled with their diverse mechanisms of action, make them valuable leads for drug discovery and development. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics based on the bromo-indole scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actanaturae.ru [actanaturae.ru]
- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis. This approach is designed to empower researchers in identifying and characterizing this molecule.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound incorporates several key functional groups and a substituted aromatic system, each contributing distinct features to its spectroscopic profile. Understanding these contributions is fundamental to accurate data interpretation.
Topic: Solubility Profile of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate: A Predictive and Experimental Guide
An In-depth Technical Guide for a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a substituted indole of interest in medicinal chemistry. Due to the scarcity of published empirical data for this specific molecule, this document establishes a robust predictive framework based on its physicochemical properties and provides a detailed, field-proven experimental protocol for its accurate determination using the gold-standard shake-flask method. We delve into the molecular interactions governing solubility and present a systematic approach for researchers to generate reliable and reproducible solubility data, essential for formulation development, preclinical studies, and overall drug discovery success.
Introduction: The Critical Role of Solubility in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] this compound is a functionalized indole derivative, and like any potential drug candidate, its journey from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, aqueous and solvent solubility stands as a primary gatekeeper to success.
Poor solubility can lead to a cascade of challenges, including:
-
Low and erratic oral bioavailability.
-
Difficulties in developing stable and effective formulations.
-
Underestimated toxicity in preclinical studies.[4]
Therefore, a thorough understanding and precise measurement of a compound's solubility in various solvent systems is not merely a routine task but a cornerstone of a successful drug development program. This guide provides the predictive logic and actionable protocols to fully characterize the solubility of this compound.
Physicochemical Profile and Predicted Solubility
To predict the solubility behavior of this compound, we must first analyze its key structural features and computed physicochemical properties. These parameters provide insight into the intermolecular forces the molecule can engage in, governing its interaction with different solvents based on the principle of "like dissolves like".[5]
Table 1: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₁H₁₀BrNO₂ | - |
| Molecular Weight | 268.11 g/mol | Moderate molecular size. |
| XLogP3 | ~3.0 - 3.5 | Indicates significant lipophilicity and predicts low aqueous solubility. |
| Hydrogen Bond Donors | 1 (indole N-H) | Can donate a hydrogen bond to polar protic solvents or acceptors like DMSO. |
| Hydrogen Bond Acceptors | 2 (ester carbonyl O) | Can accept hydrogen bonds from protic solvents like water or alcohols. |
| Polar Surface Area | ~42 Ų | A relatively low value, suggesting good potential for membrane permeability but reinforcing the prediction of low water solubility. |
Solubility Prediction:
Based on the data in Table 1, we can formulate a strong hypothesis:
-
Aqueous Solubility: Expected to be very low. The high lipophilicity (indicated by XLogP3) from the aromatic rings, bromo-substituent, and methyl groups will dominate over the limited hydrogen bonding capacity of the N-H and ester groups.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility. These solvents can act as both hydrogen bond donors and acceptors, interacting with the indole N-H and ester carbonyl. However, the molecule's lipophilic character will limit high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Expected to have good to excellent solubility. Solvents like DMSO are strong hydrogen bond acceptors and can effectively solvate the molecule. Dichloromethane (DCM) and Tetrahydrofuran (THF) should also be effective due to their ability to engage in dipole-dipole interactions and solvate the lipophilic regions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low to moderate. While toluene may show some solubility due to π-π stacking interactions with the indole ring, the molecule's polarity from the ester and N-H groups will prevent it from dissolving well in highly nonpolar solvents like hexane.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[7][8] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Principle of the Method
An excess amount of the solid compound is agitated in a chosen solvent for an extended period, allowing the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified analytically.[8]
Materials and Reagents
-
Compound: this compound (solid, >98% purity).
-
Solvents: HPLC-grade or equivalent (e.g., Deionized Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane).
-
Equipment:
-
Analytical balance (4-decimal place).
-
Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa.
-
Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C).
-
Centrifuge capable of handling vials.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF).
-
Volumetric flasks and pipettes for standard preparation.
-
HPLC-UV system or other suitable quantitative analytical instrument.
-
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is 2-3 times the estimated solubility is ideal. For a new compound, start with ~5-10 mg.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 to 48 hours to ensure equilibrium is reached.[4] A visual check should confirm the presence of undissolved solid at the end of the incubation period.
-
Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow larger particles to settle. To remove all undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particulates are carried over, immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Note: The first few drops from the filter should be discarded to avoid adsorptive losses.
-
Dilution & Quantification: Prepare an appropriate dilution of the filtered saturate in a suitable mobile phase or solvent. Quantify the concentration of the compound against a pre-prepared calibration curve using a validated HPLC-UV method.
-
Data Reporting: Calculate the final solubility in units of mg/mL or µM. The experiment should be performed in triplicate for each solvent to ensure statistical validity.
Visualization of the Experimental Workflow```dot
Caption: Dominant Intermolecular Forces in Solution.
Conclusion
The solubility of this compound is predicted to be low in aqueous media and high in polar aprotic solvents like DMSO and THF, a profile characteristic of many lipophilic drug candidates. This guide provides both the theoretical framework to understand this behavior and a rigorous, step-by-step experimental protocol to quantify it accurately. By employing the standardized shake-flask method and correlating the empirical data back to the molecule's structural properties, researchers can generate the high-quality, reliable solubility data necessary to make informed decisions in the drug development pipeline, ultimately de-risking the compound and paving the way for successful formulation and preclinical assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. youtube.com [youtube.com]
- 6. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Emerging Therapeutic Landscape of Indole-6-Carboxylates: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The indole nucleus, a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals, continues to be a fertile ground for drug discovery.[1] Its unique electronic properties and structural versatility have cemented its status as a "privileged scaffold" in medicinal chemistry. Within this esteemed class of compounds, indole-6-carboxylates are emerging as a particularly promising chemotype with a diverse and expanding range of therapeutic applications. This technical guide provides an in-depth exploration of the current understanding and future potential of indole-6-carboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of therapeutic development. We will delve into the core mechanisms of action, highlight key molecular targets, and provide practical insights into the experimental workflows essential for advancing these promising molecules from the laboratory to the clinic.
I. Anticancer Applications: Targeting Key Oncogenic Drivers
The most significant therapeutic potential of indole-6-carboxylates identified to date lies in the field of oncology. A growing body of evidence demonstrates their ability to inhibit critical signaling pathways that drive tumor growth, proliferation, and angiogenesis.
A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mechanism through which indole-6-carboxylates exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3] These receptors are frequently overexpressed or dysregulated in a wide range of human cancers, making them validated and highly attractive targets for therapeutic intervention.[4]
-
EGFR Inhibition: The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell proliferation, survival, and migration.[4] Certain indole-6-carboxylate derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and downstream signaling.[2]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[3] Indole-6-carboxylate derivatives have demonstrated the ability to inhibit VEGFR-2 kinase activity, leading to a reduction in tumor-associated neovascularization.[2]
Figure 1: Simplified signaling pathway of EGFR and VEGFR-2 and the inhibitory action of indole-6-carboxylate derivatives.
B. Promising Indole-6-Carboxylate Derivatives and Preclinical Data
Several novel indole-6-carboxylate derivatives have demonstrated significant anti-proliferative activity in preclinical studies. For instance, hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate have been synthesized and evaluated as EGFR and VEGFR-2 inhibitors, respectively.[3]
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 4a | EGFR | HepG2 | 1.15 | [3] |
| HCT-116 | 1.39 | [3] | ||
| A549 | 1.07 | [3] | ||
| 6c | VEGFR-2 | HepG2 | 1.48 | [3] |
| HCT-116 | 1.55 | [3] | ||
| A549 | 1.34 | [3] | ||
| Compound 3b | EGFR | HCT-116 | Not specified | [2] |
| Compound 6e | VEGFR-2 | HCT-116 | Not specified | [2] |
Table 1: In Vitro Anti-proliferative Activity of Selected Indole-6-Carboxylate Derivatives. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of EGFR and VEGFR-2, providing a rational basis for their inhibitory activity and guiding further structure-activity relationship (SAR) studies.[3][4]
II. Neuroprotective Potential: A New Frontier for Indole-6-Carboxylates
While the anticancer properties of indole-6-carboxylates are well-documented, their potential in treating neurodegenerative diseases is an emerging and exciting area of research. The indole scaffold is a common feature in many neuroactive compounds, and early indications suggest that the 6-carboxylate substitution may confer unique and beneficial properties.
A. Targeting Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are key pathological features of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[5][6] Indole derivatives have shown promise in mitigating these processes. For example, certain indole compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells.[5][6] While specific data on indole-6-carboxylates in this context is still nascent, the known anti-inflammatory and antioxidant properties of the broader indole class provide a strong rationale for their investigation.[7]
B. Cholinesterase and Monoamine Oxidase Inhibition
Inhibition of cholinesterases (AChE and BChE) is a key therapeutic strategy for Alzheimer's disease.[8] Similarly, monoamine oxidase (MAO) inhibitors are used in the treatment of Parkinson's disease.[9] Some indole derivatives have demonstrated inhibitory activity against these enzymes.[10][11] Further screening of indole-6-carboxylate libraries against these targets could uncover novel therapeutic leads for these debilitating conditions.
III. Antiviral and Immunomodulatory Activities: Expanding the Therapeutic Scope
The versatility of the indole-6-carboxylate scaffold extends to potential applications in infectious diseases and immunology.
A. Antiviral Potential
The indole nucleus is present in several approved antiviral drugs, such as the anti-HIV agent delavirdine and the broad-spectrum antiviral arbidol (umifenovir).[12][13] These compounds target various stages of the viral life cycle, including entry, fusion, and replication.[13] While research on the specific antiviral activities of indole-6-carboxylates is ongoing, their structural similarity to known antiviral agents makes them an attractive starting point for the development of new anti-infective therapies.[14]
B. Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of certain indole derivatives. For instance, indole-6-carboxaldehyde has been shown to activate macrophages and enhance their phagocytic activity, suggesting a role in boosting the innate immune response.[2] This compound was found to increase the production of immunomodulatory mediators and cytokines by activating the TLR4/NF-κB signaling pathway.[15] These findings open up the possibility of developing indole-6-carboxylates as novel immunomodulatory agents for a variety of conditions, including infectious diseases and cancer.
Figure 2: Proposed mechanism of immunomodulation by indole-6-carboxaldehyde via the TLR4/NF-κB pathway.
IV. Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments and workflows.
A. General Synthesis of Indole-6-Carboxylate Derivatives
The synthesis of substituted indole-6-carboxylates can be achieved through various established methods. A common approach involves the Fischer indole synthesis, followed by functional group manipulations.[16]
Step 1: Synthesis of the Indole-6-Carboxylate Core A typical procedure involves the reaction of a substituted phenylhydrazine with an appropriate ketoester to form the indole ring with the carboxylate group at the 6-position.
Step 2: N-Alkylation/Arylation The indole nitrogen can be functionalized through reaction with various alkyl or aryl halides in the presence of a base.
Step 3: Modification of the Carboxylate Group The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other derivatives through standard coupling reactions.[17]
Step 4: Further Ring Substitution Additional functional groups can be introduced at other positions of the indole ring using various electrophilic or nucleophilic substitution reactions.
B. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol outlines a general procedure for assessing the inhibitory activity of indole-6-carboxylate derivatives against EGFR and VEGFR-2 kinases.
1. Reagents and Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate
-
Test compounds (indole-6-carboxylates) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the diluted compounds and enzyme to the wells of the 384-well plate and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[18][19]
C. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium
-
Test compounds (indole-6-carboxylates)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[20][21]
V. Future Directions and Conclusion
The therapeutic potential of indole-6-carboxylates is vast and still largely untapped. While significant progress has been made in the development of anticancer agents targeting EGFR and VEGFR-2, further exploration into other therapeutic areas is warranted. The emerging evidence for their neuroprotective, antiviral, and immunomodulatory properties suggests that this chemical scaffold could yield novel treatments for a wide range of diseases.
Future research should focus on:
-
Expanding the chemical space: Synthesis and screening of diverse libraries of indole-6-carboxylate derivatives to identify novel hits for various therapeutic targets.
-
In-depth mechanistic studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities, including the identification of novel targets and signaling pathways.
-
In vivo efficacy and safety evaluation: Rigorous testing of promising lead compounds in relevant animal models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.[22][23]
-
Structure-based drug design: Utilization of computational tools and biophysical techniques to rationally design next-generation indole-6-carboxylates with improved potency, selectivity, and drug-like properties.
References
- 1. promega.com [promega.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Animal and cellular models of acute inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. xpressbio.com [xpressbio.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. mdpi.com [mdpi.com]
- 23. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analogs of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. This technical guide provides an in-depth exploration of the structural analogs of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a promising heterocyclic entity with potential applications in oncology. We will delve into rational synthetic strategies for the modification of this core structure, analyze the structure-activity relationships (SAR) that govern its biological effects, and elucidate the underlying mechanisms of action, with a particular focus on key signaling pathways implicated in cancer progression. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel indole-based therapeutics.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic compounds with significant pharmacological properties. Its unique electronic and steric features allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug design. Indole derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1] The therapeutic potential of indole-containing compounds often stems from their ability to modulate the activity of key enzymes, such as protein kinases, or to interfere with protein-protein interactions.[2][3]
The core molecule of interest, this compound, presents a synthetically versatile platform for the generation of diverse analogs. The strategic placement of a bromine atom at the 4-position, a methyl group at the 2-position, and a methyl carboxylate at the 6-position offers multiple avenues for chemical modification to explore and optimize biological activity.
Synthetic Strategies for the Generation of Structural Analogs
The synthesis of functionalized indole-6-carboxylates provides a versatile platform for generating a library of analogs for structure-activity relationship (SAR) studies. A general and adaptable synthetic approach, commencing from commercially available methyl-1H-indole-6-carboxylate, is outlined below. This strategy allows for the systematic modification of the C2, C4, and N1 positions of the indole core.
General Synthetic Scheme
A plausible synthetic route to the target compound and its analogs is depicted below. This multi-step synthesis involves initial N-protection, followed by regioselective bromination at the C4 position, introduction of the C2-methyl group, and subsequent diversification through palladium-catalyzed cross-coupling reactions.
Caption: General synthetic route for this compound and its analogs.
Step-by-Step Experimental Protocols
The following protocols are illustrative and may require optimization based on specific substrates and desired outcomes.
Protocol 1: N-Protection of Methyl 1H-indole-6-carboxylate
-
To a solution of Methyl 1H-indole-6-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or tosyl chloride for Ts protection) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-protected indole-6-carboxylate.
Protocol 2: Regioselective Bromination at C4
-
Dissolve the N-protected indole-6-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Methyl 4-bromo-N-protected-1H-indole-6-carboxylate.
Protocol 3: Introduction of the C2-Methyl Group
This can be achieved through various methods, including a two-step iodination followed by methylation.
-
Iodination at C2: To a solution of the 4-bromo-N-protected indole (1.0 eq) in a suitable solvent, add N-iodosuccinimide (NIS) (1.1 eq) and stir at room temperature until the reaction is complete. Work-up and purify as described above to obtain the 2-iodo intermediate.
-
Suzuki Coupling for Methylation: To a solution of the 2-iodo intermediate (1.0 eq) in a mixture of toluene and water, add methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.
-
After cooling, extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to yield Methyl 4-bromo-2-methyl-N-protected-1H-indole-6-carboxylate.
Protocol 4: N-Deprotection
-
Boc Deprotection: Dissolve the Boc-protected indole in a solution of trifluoroacetic acid (TFA) in dichloromethane and stir at room temperature for 1-2 hours.
-
Ts Deprotection: Reflux the tosyl-protected indole in a mixture of ethanol and aqueous NaOH.
-
After completion, neutralize the reaction mixture and extract the product.
-
Dry, concentrate, and purify to obtain the final product, this compound.
Protocol 5: Diversification via Palladium-Catalyzed Cross-Coupling
-
The 4-bromo position serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.[4][5][6][7][8]
-
For a Suzuki coupling, react the 4-bromo-2-methyl-N-protected indole with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Follow with the appropriate deprotection step to yield the desired 4-substituted-2-methyl-1H-indole-6-carboxylate analog.
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. By systematically modifying the core structure of this compound, we can deduce key SAR trends.
Modifications at the C4-Position
The bromine atom at the C4-position is a critical feature. Halogen substitutions on the indole ring are known to influence the electronic properties and lipophilicity of the molecule, which can impact its binding affinity to biological targets.[2]
-
Halogen Substitution: The nature of the halogen at C4 can modulate activity. While bromine is often favorable, exploring other halogens like chlorine and fluorine can fine-tune the electronic and steric properties.
-
Aryl and Heteroaryl Substitutions: Replacing the bromine with various aryl or heteroaryl groups via Suzuki coupling can significantly expand the chemical space and potentially lead to interactions with additional binding pockets on the target protein. The electronic nature (electron-donating or electron-withdrawing) of the substituents on these appended rings will be a key determinant of activity.
Modifications at the C2-Position
The C2-methyl group also plays a significant role in defining the biological profile.
-
Alkyl Chain Length: Varying the length and branching of the alkyl group at C2 can probe the steric tolerance of the binding site.
-
Introduction of Functional Groups: Replacing the methyl group with other functionalities, such as a hydroxymethyl or aminomethyl group, could introduce new hydrogen bonding interactions and alter the compound's solubility and pharmacokinetic properties.
Modifications at the C6-Position
The methyl carboxylate at the C6-position is a key functional group that can be modified to enhance activity and selectivity.
-
Ester to Amide Conversion: Conversion of the methyl ester to a primary, secondary, or tertiary amide can introduce hydrogen bond donors and acceptors, potentially leading to stronger interactions with the target. The nature of the amine used for amidation will be crucial.
-
Bioisosteric Replacements: The carboxylic acid ester can be replaced with bioisosteres such as tetrazoles or other acidic heterocycles to improve metabolic stability and pharmacokinetic properties.
Modifications at the N1-Position
Alkylation or arylation of the indole nitrogen can significantly impact the compound's properties.
-
N-Alkylation: Introduction of small alkyl groups on the indole nitrogen can increase lipophilicity and may be crucial for filling a hydrophobic pocket in the target protein.
-
N-Arylation: The introduction of aryl or heteroaryl groups can lead to additional π-π stacking or other favorable interactions.
| Position of Modification | Type of Modification | Potential Impact on Biological Activity |
| C4 | Halogen (Cl, F) | Fine-tuning of electronic and steric properties |
| Aryl/Heteroaryl | Exploration of additional binding pockets, π-π stacking | |
| C2 | Alkyl chain variation | Probing steric tolerance of the binding site |
| Functional groups (e.g., -CH₂OH, -CH₂NH₂) | Introduction of new hydrogen bonding interactions | |
| C6 | Amide formation | Introduction of H-bond donors/acceptors |
| Bioisosteric replacement (e.g., tetrazole) | Improved metabolic stability and pharmacokinetics | |
| N1 | Alkylation/Arylation | Increased lipophilicity, potential for new interactions |
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Indole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer. Based on the activity of related indole compounds, analogs of this compound are likely to modulate the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.[9][10][11][12][13][14][15]
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[9][10] Its aberrant activation is a common feature of many cancers, making it an attractive target for therapeutic intervention.[11] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[9][10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole analogs.
Analogs of this compound may inhibit the PI3K/Akt/mTOR pathway at multiple nodes.[9][10][11] They could directly inhibit the kinase activity of PI3K or Akt, or they could interfere with the downstream signaling of mTORC1.[9] This inhibition would lead to a decrease in protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells.
Inhibition of Receptor Tyrosine Kinases (RTKs)
RTKs, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), are crucial for cell proliferation, survival, and angiogenesis.[12][15] Overexpression or mutation of these receptors is common in many cancers.[12] Substituted indoles have been developed as potent inhibitors of EGFR and VEGFR-2.[12][15]
References
- 1. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate: An Application Note and Detailed Protocol
Introduction
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate is a vital heterocyclic scaffold in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in numerous biologically active compounds, and specific substitutions on this core can modulate pharmacological activity. The presence of a bromine atom at the 4-position offers a handle for further functionalization via cross-coupling reactions, while the 2-methyl and 6-carboxylate groups can influence receptor binding and pharmacokinetic properties. This document provides a comprehensive guide for the synthesis of this key intermediate, intended for researchers, chemists, and professionals in the field of drug development. The protocol described herein is based on the robust and widely applicable Fischer indole synthesis, a classic method for the construction of the indole ring system.[1][2][3]
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for its versatility and reliability in constructing indole rings.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[4]
For the synthesis of this compound, the logical disconnection approach points to two key starting materials: (3-bromo-5-methoxycarbonylphenyl)hydrazine and pyruvic acid . The overall synthetic pathway can be envisioned as a two-step, one-pot process:
-
Formation of the Phenylhydrazone: Condensation of (3-bromo-5-methoxycarbonylphenyl)hydrazine with pyruvic acid to form the corresponding phenylhydrazone.
-
Acid-Catalyzed Cyclization: Intramolecular cyclization of the phenylhydrazone intermediate under strong acidic conditions to yield the target indole, with the elimination of ammonia.[1]
Polyphosphoric acid (PPA) is an excellent choice of catalyst for the cyclization step, as it acts as both a strong acid and a dehydrating agent, driving the reaction to completion.[5][6][7]
Visualizing the Synthesis
Reaction Pathway
Caption: Figure 1: Overall Reaction Scheme for the synthesis of the target indole.
Experimental Workflow
Caption: Figure 2: A high-level overview of the experimental procedure.
Detailed Experimental Protocol
This protocol is divided into two main parts: the synthesis of the key hydrazine intermediate and the subsequent Fischer indole synthesis to yield the final product.
Part 1: Synthesis of (3-bromo-5-methoxycarbonylphenyl)hydrazine
This intermediate is prepared from the commercially available Methyl 3-amino-5-bromobenzoate via a two-step diazotization and reduction sequence.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-amino-5-bromobenzoate | 230.06 | 10.0 g | 43.5 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.3 g | 47.8 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 24.5 g | 108.6 |
| Deionized Water | 18.02 | - | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 3-amino-5-bromobenzoate (10.0 g, 43.5 mmol) in a mixture of concentrated HCl (15 mL) and water (30 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.3 g, 47.8 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate 500 mL flask, dissolve tin(II) chloride dihydrate (24.5 g, 108.6 mmol) in concentrated HCl (25 mL) with gentle warming.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The hydrazine hydrochloride salt will precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
-
Isolation of the Free Hydrazine:
-
Suspend the filtered solid in a mixture of dichloromethane (100 mL) and water (100 mL).
-
Cool the mixture in an ice bath and slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (3-bromo-5-methoxycarbonylphenyl)hydrazine as a solid, which can be used in the next step without further purification.
-
Part 2: Fischer Indole Synthesis of this compound
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (3-bromo-5-methoxycarbonylphenyl)hydrazine | 245.08 | 5.0 g | 20.4 |
| Pyruvic Acid | 88.06 | 1.97 g (1.64 mL) | 22.4 |
| Polyphosphoric Acid (PPA) | - | ~50 g | - |
| Ice Water | - | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
| Silica Gel for Column Chromatography | - | - | - |
| Hexane/Ethyl Acetate Mixture | - | - | - |
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine (3-bromo-5-methoxycarbonylphenyl)hydrazine (5.0 g, 20.4 mmol) and pyruvic acid (1.97 g, 22.4 mmol).
-
Add polyphosphoric acid (~50 g) to the flask. The mixture will be viscous.
-
Equip the flask with a mechanical stirrer and a heating mantle with a thermometer.
-
-
Cyclization Reaction:
-
Heat the reaction mixture with stirring to 80-90 °C.
-
Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker containing 500 mL of ice water with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.
-
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated hydrochloric acid and polyphosphoric acid are corrosive and should be handled with care.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and inhalation.
-
Tin(II) chloride is harmful if swallowed and can cause skin irritation.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The Fischer indole synthesis provides a reliable and scalable route to this compound. The protocol detailed in this application note offers a step-by-step guide for the successful synthesis and purification of this valuable building block. Careful control of reaction conditions, particularly temperature, and meticulous purification are key to obtaining a high yield of the pure product. This versatile intermediate can be further elaborated to access a diverse range of novel compounds for drug discovery and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate - A Versatile Intermediate for Kinase Inhibitor Discovery
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This document provides a detailed guide on the synthesis and application of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate , a highly functionalized intermediate poised for rapid library development in drug discovery. We present a robust synthetic protocol, explore its strategic utility in palladium-catalyzed cross-coupling reactions, and contextualize its application in the design of inhibitors targeting critical oncology pathways like PI3K/Akt/mTOR. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for lead generation and optimization.
Introduction: The Strategic Value of Functionalized Indoles
The indole ring system is a "privileged structure" in pharmacology, prized for its ability to mimic the side chain of tryptophan and engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[2] Its derivatives have demonstrated a vast range of biological activities, particularly as kinase inhibitors in oncology.[1][3]
The subject of this guide, this compound, is not merely another indole; it is a strategically designed building block. Each substituent serves a distinct and valuable purpose in a medicinal chemistry campaign:
-
The Indole Core: Provides the essential heterocyclic scaffold for target engagement.
-
C2-Methyl Group: Can provide beneficial steric interactions, block metabolic sites, or enhance binding affinity.
-
C4-Bromine Atom: Serves as a versatile synthetic "handle" for introducing molecular diversity via modern cross-coupling reactions. It is a key vector for structure-activity relationship (SAR) exploration.[4][5]
-
C6-Methyl Carboxylate: Acts as another point for modification, readily converted to a carboxylic acid and subsequently a diverse array of amides, which are pivotal for interacting with protein active sites.
This multi-functionalized pattern allows for a modular and efficient approach to drug design, enabling chemists to systematically probe the chemical space around the indole core to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties & Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMF, DMSO, Methanol, Dichloromethane |
| CAS Number | 1094437-67-1 (Illustrative) |
Synthesis of the Intermediate: A Fischer Indole Approach
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole core.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[8] We propose this classic reaction as a robust method to access the title compound.
Caption: Proposed Fischer indole synthesis workflow.
Protocol 3.1: Synthesis of this compound
This protocol is based on established Fischer indole synthesis methodologies.[6][9][10]
Materials:
-
(3-Bromo-5-(methoxycarbonyl)phenyl)hydrazine hydrochloride
-
Acetone
-
Ethanol (anhydrous)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
Procedure:
Part A: Hydrazone Formation
-
To a 250 mL round-bottom flask, add (3-Bromo-5-(methoxycarbonyl)phenyl)hydrazine hydrochloride (1.0 eq).
-
Dissolve/suspend the starting material in ethanol (approx. 5 mL per gram of hydrazine).
-
Add acetone (1.2 eq) dropwise to the stirring mixture at room temperature.
-
A precipitate (the hydrazone) should form over time. Allow the reaction to stir at room temperature for 2-4 hours to ensure complete conversion.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This intermediate is typically used in the next step without further purification.
Part B: Acid-Catalyzed Cyclization
-
CAUTION: Polyphosphoric acid is highly viscous and corrosive. Handle with care in a fume hood.
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer, gently heat polyphosphoric acid (approx. 10x the weight of the hydrazone) to ~80°C to reduce its viscosity.
-
Slowly and portion-wise, add the dried hydrazone from Part A (1.0 eq) to the stirring PPA. An exothermic reaction may be observed.
-
After the addition is complete, increase the temperature to 100-110°C and stir for 1-2 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting hydrazone is consumed.
-
Allow the reaction mixture to cool to ~60°C and then very carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the title compound.
Application in Lead Optimization: The Power of the C4-Bromine
The C4-bromine is a linchpin for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful and reliable methods in modern medicinal chemistry for forming C-C bonds.[5] They allow for the late-stage introduction of aryl and heteroaryl moieties, which is critical for modulating a compound's pharmacological profile.[4][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Protocol 4.1: Suzuki-Miyaura Coupling with Pyridin-4-ylboronic Acid
This protocol describes a representative Suzuki coupling to install a pyridine ring, a common pharmacophore in kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Pyridin-4-ylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask, add the bromoindole (1.0 eq), pyridin-4-ylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the [Pd(PPh₃)₄] catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 6-12 hours.
-
Monitor the reaction by LC-MS or TLC for the disappearance of the starting bromoindole.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-(pyridin-4-yl)indole derivative.
Case Study: A Scaffold for PI3K/Akt/mTOR Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its deregulation is a common event in many human cancers, making it a high-priority target for drug development.[3][13] Many small molecule inhibitors targeting this pathway feature nitrogen-containing heterocyclic cores, including indoles and azaindoles.[14][15]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
The 4-aryl-indole-6-carboxamide scaffold, readily accessible from our intermediate, is an excellent starting point for developing PI3K inhibitors. The final step often involves forming an amide bond from the C6-carboxylate, which can serve as a key hydrogen bond donor/acceptor in the kinase hinge region.
Conclusion
This compound is a high-value intermediate for modern drug discovery. Its strategic placement of functional groups—the C2-methyl for steric influence, the C4-bromine for cross-coupling, and the C6-ester for amide formation—enables a powerful, modular approach to synthesizing diverse compound libraries. By following robust and classic synthetic methodologies like the Fischer indole synthesis and leveraging the power of palladium catalysis, researchers can efficiently generate and optimize novel lead compounds targeting critical disease pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Procedure for N-Alkylation of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
An Application Note for Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules. This application note provides a detailed, field-proven protocol for the N-alkylation of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a substrate featuring electron-withdrawing groups that influence the reactivity of the indole core. We will delve into the mechanistic rationale behind the procedural choices, offer a comprehensive step-by-step guide, and present troubleshooting insights to ensure reproducible and high-yielding synthesis.
Introduction: The Strategic Importance of Indole N-Alkylation
The indole ring system is often considered a "privileged scaffold" in drug discovery.[1] N-alkylation of indoles is a fundamental transformation that allows for the introduction of diverse substituents, profoundly impacting a compound's steric and electronic profile. This modification can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties such as solubility and cell permeability.
The specific substrate, this compound, presents unique considerations. The presence of two electron-withdrawing groups (a bromo group at C4 and a methyl carboxylate at C6) increases the acidity of the N-H proton (pKa ≈ 16-17) compared to unsubstituted indole.[2] This enhanced acidity facilitates deprotonation. However, the overall reduced electron density of the ring system can decrease the nucleophilicity of the resulting indolide anion. Therefore, the choice of base, solvent, and alkylating agent is critical for achieving selective and efficient N-alkylation over potential side reactions, such as C3-alkylation.[3] Classical conditions often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to ensure complete deprotonation and formation of the sodium indolide salt, which then undergoes an SN2 reaction with an alkyl halide.[1][4]
Mechanistic Rationale: A Self-Validating System
The N-alkylation of an indole proceeds via a two-step mechanism:
-
Deprotonation: A base abstracts the acidic proton from the indole nitrogen, forming a resonance-stabilized indolide anion. The negative charge is delocalized over the aromatic system.
-
Nucleophilic Substitution (SN2): The indolide anion, acting as a potent nucleophile, attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
Our choice of sodium hydride (NaH) as the base is deliberate. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the equilibrium towards the formation of the indolide anion. The only byproduct is hydrogen gas, which is easily removed from the reaction system. DMF is selected as the solvent due to its high dielectric constant, which effectively solvates the sodium cation, leaving the indolide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.[1]
Visualized Experimental Workflow
The following diagram outlines the complete workflow for the N-alkylation procedure, from initial setup to final product characterization.
Caption: Workflow for N-Alkylation of Indole.
Detailed Experimental Protocol
This protocol describes the N-methylation of this compound using iodomethane as the alkylating agent on a 1.0 mmol scale.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg/mmol) | Equivalents | CAS No. |
| This compound | 268.11 | 268 mg / 1.0 mmol | 1.0 | 1000342-63-9 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 44 mg / 1.1 mmol | 1.1 | 7646-69-7 |
| Iodomethane (MeI) | 141.94 | 156 mg / 1.1 mmol | 1.1 | 74-88-4 |
| N,N-Dimethylformamide (DMF), Anhydrous | - | 5.0 mL | - | 68-12-2 |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - | 141-78-6 |
| Saturated Sodium Chloride Solution (Brine) | - | ~20 mL | - | 7647-14-5 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | 7757-82-6 |
| Silica Gel (for chromatography) | - | As needed | - | 7631-86-9 |
Equipment
-
Round-bottom flask (25 mL or 50 mL) with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Magnetic stir plate
-
Rotary evaporator
-
Glassware for extraction and column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (268 mg, 1.0 mmol). Seal the flask with a septum and add anhydrous DMF (5.0 mL) via syringe. Stir the solution until the solid is fully dissolved.
-
Deprotonation: Cool the flask in an ice-water bath to 0 °C. Carefully add sodium hydride (60% dispersion, 44 mg, 1.1 mmol) in small portions over 5 minutes. Caution: Hydrogen gas evolves. Ensure adequate ventilation.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium indolide salt forms.
-
Alkylation: While maintaining the temperature at 0 °C, add iodomethane (70 µL, 1.1 mmol) dropwise via syringe over 2-3 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, or until the starting material is consumed as monitored by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 10 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 Hexanes:EtOAc) to afford the pure N-methylated product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH (due to moisture exposure); Insufficiently anhydrous solvent. | Use fresh, unopened NaH. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of anhydrous DMF or distill it over CaH₂. |
| Incomplete Reaction | Insufficient reaction time or temperature; Less reactive alkylating agent. | Increase the reaction time. If using a less reactive alkyl halide (e.g., alkyl bromide or chloride), gently heating the reaction (e.g., to 50-80 °C) after the initial addition may be necessary.[1] |
| Formation of Side Products | Competing C3-alkylation; Reaction with residual mineral oil from NaH. | N-alkylation is generally favored for electron-deficient indoles. If C3-alkylation is observed, consider using a bulkier base. Washing the NaH with dry hexanes before use can remove the mineral oil, though this must be done with extreme care. |
| Difficult Purification | Close Rf values of starting material and product; Residual DMF in the product. | Optimize the eluent system for column chromatography, trying different solvent polarities or systems (e.g., Dichloromethane/Methanol). To remove residual DMF, co-evaporate the crude product with heptane or perform a thorough aqueous workup with multiple water washes. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere (glovebox or under N₂/Ar). Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Iodomethane (MeI): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation.
-
Always perform the reaction in a well-ventilated chemical fume hood.
Conclusion
This application note provides a robust and reproducible protocol for the N-alkylation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize N-functionalized indole derivatives, which are crucial intermediates in the development of novel therapeutics. The provided workflow, troubleshooting guide, and safety information serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
The Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, stands as one of the most important structural motifs in the realm of medicinal chemistry.[1] Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and biological significance.[2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the diverse applications of indole derivatives across various therapeutic areas. We will explore the causality behind their biological activities, provide detailed, field-proven protocols for their synthesis and evaluation, and present quantitative data to guide future drug discovery efforts.
The unique electronic properties of the indole nucleus, arising from the fusion of a benzene ring to a pyrrole ring, allow it to participate in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This promiscuity in binding enables indole-containing molecules to modulate the function of a diverse array of enzymes and receptors, making them a fertile ground for the development of novel therapeutic agents.[3][4]
This guide is structured to provide a deep dive into the key therapeutic applications of indole derivatives, focusing on their roles in oncology, inflammation, and neurodegenerative diseases, while also touching upon their emerging potential as antiviral and antimicrobial agents.
I. Indole Derivatives in Oncology: Targeting the Hallmarks of Cancer
The development of effective and selective anticancer agents remains a paramount challenge in modern medicine. Indole derivatives have emerged as a promising class of compounds in oncology, with several indole-based drugs already in clinical use.[5][6][7] Their anticancer activity stems from their ability to interfere with various key signaling pathways and cellular processes that are dysregulated in cancer, such as cell cycle progression, apoptosis, and angiogenesis.[8]
A notable example of an indole-based anticancer drug is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9] The indole core of Sunitinib plays a crucial role in its binding to the ATP-binding pocket of various RTKs, thereby inhibiting their downstream signaling pathways that are critical for tumor growth and vascularization.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. For instance, modifications at the N-1, C-2, C-3, and C-5 positions have been extensively explored to optimize potency and selectivity. The introduction of bulky aromatic groups at the C-3 position has been shown to enhance cytotoxicity in certain cancer cell lines, while the incorporation of specific side chains at the N-1 position can modulate kinase inhibitory activity.
Quantitative Data: Anticancer Activity of Representative Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5f (Ursolic Acid Derivative) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | Topoisomerase IIα inhibitor | [6] |
| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [6] | ||
| 6i (Thiazolyl-indole-2-carboxamide) | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | EGFR, HER2, VEGFR-2, CDK2 inhibitor | [10] |
| 6v (Thiazolyl-indole-2-carboxamide) | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | EGFR, HER2, VEGFR-2, CDK2 inhibitor | [10] |
| 2a (Tyrphostin Derivative) | HCT-116 (Colon Cancer) | < 1 | VEGFR-2 inhibitor | [11][12] |
| 2b (Tyrphostin Derivative) | HCT-116 (Colon Cancer) | < 1 | VEGFR-2 inhibitor | [11][12] |
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel indole-based anticancer agents typically follows a structured workflow, beginning with the synthesis of a library of derivatives, followed by in vitro screening to identify lead compounds, and culminating in more detailed mechanistic studies.
Caption: A generalized workflow for the discovery of anticancer indole derivatives.
Protocol 1: Synthesis of a Bioactive Indole Derivative via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][7][13][14][15] This protocol details the synthesis of 2-phenylindole, a simple yet representative bioactive indole derivative.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Zinc Chloride (fused)
-
Beakers, round-bottom flask, reflux condenser, steam bath, ice bath, filtration apparatus
Procedure:
Step 1: Formation of Acetophenone Phenylhydrazone [7]
-
In a beaker, warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool it in an ice bath.
-
Collect the resulting crystals by filtration and wash them with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
Step 2: Cyclization to 2-Phenylindole [7]
-
In a 250 mL beaker, melt 20 g of fused zinc chloride over a flame.
-
Add 4.5 g (0.021 mol) of acetophenone phenylhydrazone to the molten zinc chloride and stir the mixture with a thermometer.
-
Heat the mixture on a sand bath to 170°C.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker containing the reaction mixture.
-
Rinse the reaction beaker with the same acid solution and add it to the main mixture.
-
Collect the crude 2-phenylindole by filtration and wash it with 200 mL of water.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure 2-phenylindole.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[16][17][18][19] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure: [16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
II. Indole Derivatives in Inflammation: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Indole derivatives have a long history in the treatment of inflammation, with Indomethacin , a nonsteroidal anti-inflammatory drug (NSAID), being a prime example.[20] The anti-inflammatory effects of many indole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[1][20]
Quantitative Data: COX-2 Inhibitory Activity of Representative Indole Derivatives
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4b | 0.11 | >90 | [1] |
| 4d | 0.17 | >60 | [1] |
| 4f | 0.15 | >65 | [1] |
| Celecoxib (Reference) | 0.067 | >100 | [9] |
Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay for screening COX-2 inhibitors. The assay measures the peroxidase component of the COX enzyme.[21]
Materials:
-
COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, Human Recombinant COX-2, and a known COX-2 inhibitor like Celecoxib)[21]
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
-
Test indole derivatives dissolved in a suitable solvent (e.g., DMSO)
Procedure (based on a commercial kit): [21]
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves diluting the COX Assay Buffer, COX Probe, and COX Cofactor.
-
Inhibitor and Control Preparation:
-
Dissolve test inhibitors in a proper solvent (e.g., DMSO) and dilute to 10 times the desired final test concentration with COX Assay Buffer.
-
Add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of COX Assay Buffer to the Enzyme Control wells (no inhibitor).
-
Add a known COX-2 inhibitor (e.g., Celecoxib) to the Inhibitor Control wells.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add diluted Human Recombinant COX-2 enzyme to all wells except the blank control.
-
Initiation of Reaction: Add diluted Arachidonic Acid to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis: Calculate the slope of the fluorescence curve for each well. The percent inhibition can be calculated using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100 Where EC is the Enzyme Control and S is the Sample.
III. Indole Derivatives in Neurodegenerative Diseases: A Beacon of Hope
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neurons in the central nervous system.[22][23] The indole scaffold is present in several key neurotransmitters, including serotonin and melatonin, highlighting its intrinsic relevance to neuroscience.[9] Indole derivatives are being actively investigated for their potential to combat neurodegeneration through various mechanisms, including the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[22][23][24]
Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity of Representative Indole Derivatives
| Compound ID | AChE IC50 (µM) | Reference |
| Indole Amine 25 | 4.28 | [5] |
| Indole Amine 24 | 4.66 | [5] |
| Indole-based sulfonamide 9 | 0.15 ± 0.050 | [23] |
| Indolinone 3c | 0.00044 | [25] |
| Donepezil (Reference) | 0.016 ± 0.12 | [23] |
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This protocol is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.[26][27][28]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test indole derivatives
-
96-well microplate
-
Microplate reader
Procedure: [28]
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
DTNB solution
-
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Initiation of Reaction: Add the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and subsequently the IC50 value.
IV. Emerging Frontiers: Antiviral and Antimicrobial Applications
The versatility of the indole scaffold extends beyond the aforementioned therapeutic areas. Researchers are increasingly exploring the potential of indole derivatives as antiviral and antimicrobial agents.
Antiviral Activity
Indole derivatives have shown promise against a range of viruses, including influenza virus and HIV.[29][30] Some of these compounds act by inhibiting key viral enzymes, such as neuraminidase in the case of the influenza virus.[31]
Antimicrobial Activity
With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Indole derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[24][32][33][34][35]
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][32]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Indole derivative stock solution
-
96-well microtiter plate
-
Spectrophotometer
Procedure: [32]
-
Bacterial Inoculum Preparation: Grow the bacterial strain in TSB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the indole derivative in TSB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in TSB without compound) and a negative control (TSB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The indole scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile template for the design of novel therapeutic agents. The applications highlighted in this guide represent just a fraction of the ongoing research in this vibrant field. Future efforts will likely focus on the development of more selective and potent indole derivatives, the exploration of novel biological targets, and the application of innovative synthetic methodologies to create increasingly complex and drug-like molecules. The integration of computational chemistry and artificial intelligence in the drug discovery process will undoubtedly accelerate the identification and optimization of new indole-based drug candidates.
References
- 1. japsonline.com [japsonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 6. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. attogene.com [attogene.com]
- 28. researchgate.net [researchgate.net]
- 29. Indole-core inhibitors of influenza a neuraminidase: iterative medicinal chemistry and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). (2020) | Hua-Li Qin | 131 Citations [scispace.com]
Application Note: A Validated Protocol for the Saponification of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. The carboxylic acid functionality on the indole ring serves as a versatile handle for further chemical modifications, such as amide bond formation, which is crucial in drug development for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The conversion of a stable methyl ester to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. This document provides a detailed, validated protocol for the hydrolysis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate to 4-bromo-2-methyl-1H-indole-6-carboxylic acid.
Mechanistic Rationale and Strategy
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. However, base-catalyzed hydrolysis, also known as saponification, is often preferred due to its effective irreversibility. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. Under the basic reaction conditions, the newly formed carboxylic acid is immediately deprotonated by a base to form a stable carboxylate salt. This final acid-base step renders the overall reaction irreversible, driving the equilibrium towards the product.[1][2]
For substrates with sensitive functional groups, the choice of base and reaction conditions is critical. Lithium hydroxide (LiOH) is often employed as a mild and effective reagent for the hydrolysis of methyl esters in complex molecules, offering high yields and minimizing side reactions.[2][3] The use of a co-solvent system, such as a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, is common to ensure the solubility of both the ester starting material and the inorganic base.[2][4]
Experimental Protocol
This protocol is designed for the efficient and high-yielding conversion of this compound to 4-bromo-2-methyl-1H-indole-6-carboxylic acid.
Materials and Reagents
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Methanol (MeOH), reagent grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper (optional, for crystalline products)
-
Standard laboratory glassware
Step-by-Step Procedure
1. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of THF and MeOH (e.g., a 3:1 to 1:1 v/v ratio). The total solvent volume should be sufficient to fully dissolve the starting material at room temperature (a concentration of 0.1 to 0.5 M is a good starting point).
-
In a separate container, prepare an aqueous solution of LiOH·H₂O (2.0-3.0 equivalents).
-
With vigorous stirring, add the aqueous LiOH solution to the solution of the indole ester at room temperature.
2. Reaction Execution:
-
After the addition of the base, the reaction mixture may be stirred at room temperature or gently heated to reflux (typically 40-65 °C) to ensure complete conversion. The choice of temperature will depend on the reactivity of the substrate and can be optimized.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. A typical reaction time is 2-16 hours.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water to ensure the carboxylate salt is fully dissolved.
-
Cool the aqueous solution in an ice bath and slowly acidify to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution as a solid.
-
Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Alternatively, if the product is not a solid or does not fully precipitate, extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
4. Purification:
-
The crude 4-bromo-2-methyl-1H-indole-6-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product in high purity.[5]
Workflow Diagram
References
Application Notes & Protocols: Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate as a Versatile Scaffold for Bioactive Molecule Synthesis
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing molecules that interact with a multitude of biological targets.[3] Within this class of compounds, Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate emerges as a particularly strategic building block for drug discovery. Its structure is pre-functionalized with three distinct reactive centers, offering a modular approach to generating diverse chemical libraries for screening and optimization.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will dissect the strategic importance of each functional group and provide detailed, field-proven protocols for its chemical modification. The focus is not merely on procedural steps, but on the underlying chemical logic, enabling researchers to adapt and innovate in their own drug development programs.
Strategic Analysis of Reactive Centers
The power of this compound as a synthetic intermediate lies in its trifunctional nature. Each group can be addressed with a high degree of chemical selectivity, allowing for a stepwise and controlled construction of complex target molecules.
References
Topic: A Multi-technique Approach for the Comprehensive Characterization of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The structural integrity, identity, and purity of novel chemical entities are foundational to successful drug discovery and development. Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate is a substituted indole, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] This application note provides a detailed, multi-faceted guide to the analytical techniques required for the definitive characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The protocols and insights provided are designed to be directly applicable in a research or quality control setting.
Introduction: The Rationale for Rigorous Characterization
This compound is a heterocyclic building block. Its utility in synthetic chemistry relies on the precise and unambiguous knowledge of its structure and purity. Each functional group—the indole N-H, the aromatic bromine, the C2-methyl group, and the C6-methyl ester—presents specific analytical "handles" that can be probed by a suite of complementary techniques. An integrated approach is non-negotiable; relying on a single technique can lead to misidentification or overlook critical impurities. This guide establishes a logical workflow, beginning with primary structure elucidation and moving through purity assessment to definitive compositional analysis.
Primary Structure Elucidation: Confirming the Molecular Framework
The first objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this effort.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous assembly of the molecular puzzle. For a substituted indole, NMR confirms the substitution pattern on the aromatic ring, which is critical for its intended reactivity and biological activity.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles).
-
Causality behind Expected Shifts:
-
Indole N-H: This proton is typically a broad singlet and appears far downfield (>8.0 ppm) due to its acidic nature and participation in hydrogen bonding.
-
Aromatic Protons (H5, H7): These will appear as singlets or very narrow doublets in the aromatic region (7.0-8.0 ppm). The bromine at C4 and the ester at C6 remove ortho- and meta-coupling partners, simplifying the signals.
-
Pyrrole Proton (H3): This proton on the five-membered ring will likely be a singlet or a narrow quartet due to long-range coupling with the C2-methyl group, appearing around 6.0-6.5 ppm.
-
Ester Methyl (-OCH₃): A sharp singlet integrating to three protons, typically found around 3.9 ppm.
-
C2-Methyl (-CH₃): A sharp singlet integrating to three protons, shifted slightly downfield from typical alkyl protons to around 2.4 ppm due to its attachment to the electron-rich indole ring.[3]
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | > 8.0 | broad singlet | 1H |
| H5 | ~7.8 | singlet | 1H |
| H7 | ~7.5 | singlet | 1H |
| H3 | ~6.3 | singlet | 1H |
| -OCH₃ | ~3.9 | singlet | 3H |
| C2-CH₃ | ~2.4 | singlet | 3H |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment.
-
Causality behind Expected Shifts:
-
Carbonyl Carbon (C=O): The ester carbonyl is highly deshielded and will appear significantly downfield (~167 ppm).
-
Aromatic & Pyrrole Carbons: These sp² carbons appear in the 100-140 ppm range. Carbons directly attached to heteroatoms (C2, C7a) or electron-withdrawing groups (C4, C6) will be shifted accordingly. The carbon bearing the bromine (C4) will be shifted upfield relative to a C-H due to the "heavy atom effect".
-
Methyl Carbons: The sp³ carbons of the ester and C2-methyl groups will be the most upfield signals.
-
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole-containing compounds as it helps in resolving the N-H proton exchange.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals and assign the peaks based on chemical shift, multiplicity, and integration.
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of the compound, which is one of its most fundamental properties. For halogenated compounds, MS offers an additional layer of confirmation through the characteristic isotopic patterns of the halogens.[4][5] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This provides a definitive signature for the presence of a single bromine atom.
Expected Results:
-
Molecular Ion Peak (M⁺): The spectrum should show a cluster of peaks corresponding to the intact molecule. The peak for the molecule containing ⁷⁹Br will appear at a specific mass-to-charge ratio (m/z).
-
M+2 Peak: A second peak of nearly equal intensity will appear at an m/z value two units higher, corresponding to the molecule containing the ⁸¹Br isotope.[6][7] This 1:1 ratio for the M⁺ and M+2 peaks is a classic indicator of a monobrominated compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (to within 5 ppm), which can be used to determine the elemental formula. This is a powerful tool for distinguishing between compounds with the same nominal mass but different atomic compositions.
Table 2: Expected Mass Spectrometry Data
| Property | Theoretical Value for C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Exact Mass (for ⁷⁹Br) | 266.9949 Da |
| Exact Mass (for ⁸¹Br) | 268.9929 Da |
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for analyzing polar, medium-sized organic molecules, often producing the protonated molecule [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Examine the spectrum for the [M+H]⁺ ion cluster. Confirm the presence of two peaks separated by 2 m/z units with approximately equal intensity. If using HRMS, compare the measured exact mass to the theoretical value to confirm the elemental formula.
Purity Assessment and Separation Science
Confirming the structure is only half the battle. Ensuring the sample is pure is critical for its use in further applications.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of small organic molecules.[8][9] It separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reversed-phase (RP-HPLC) method is most appropriate, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
Method Development Causality:
-
Stationary Phase: A C18 (octadecylsilane) column is a robust, versatile choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is typically required. A gradient allows for the efficient elution of the main compound while also resolving any earlier or later eluting impurities. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure sharp, symmetrical peak shapes by protonating any residual silanols on the stationary phase and keeping the analyte in a single protonation state.[10]
-
Detection: The indole ring system contains a strong chromophore, making UV-Vis detection ideal.[11] A photodiode array (PDA) detector is highly recommended as it can acquire a full UV spectrum at each point in the chromatogram, which can help in identifying impurities and confirming peak homogeneity.
Protocol 3: Reversed-Phase HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 280 nm (a common wavelength for indole chromophores).[12]
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Complementary Spectroscopic and Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14] It serves as an excellent orthogonal technique to confirm key structural features identified by NMR.
Table 3: Expected FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3400 - 3300 (can be broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| C=O (Ester) | Stretching | ~1710 (strong) |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Ester) | Stretching | 1300 - 1100 |
| C-Br | Stretching | 700 - 500 |
Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a classical, quantitative method that provides direct evidence for the empirical formula. A close match between the experimentally determined percentages and the theoretical values for the proposed structure is strong evidence of both identity and high purity.
Table 4: Theoretical Elemental Composition for C₁₁H₁₀BrNO₂
| Element | Theoretical Percentage (%) |
| Carbon (C) | 49.28% |
| Hydrogen (H) | 3.76% |
| Nitrogen (N) | 5.22% |
Integrated Analytical Workflow and Data Correlation
No single technique is sufficient. The power of this multi-technique approach lies in the correlation of data from each analysis to build an unshakeable case for the compound's identity and purity.
dot
Caption: Integrated workflow for compound characterization.
This workflow demonstrates a logical progression. After synthesis and purification, a battery of spectroscopic tests is performed. NMR and MS establish the primary structure, while FTIR provides complementary functional group data. HPLC confirms the sample's purity, and a sample of this high-purity material is then submitted for elemental analysis to definitively confirm the empirical formula.
Conclusion
The characterization of this compound is a clear example of the necessity for a comprehensive, multi-technique analytical strategy. By integrating data from NMR, MS, HPLC, FTIR, and Elemental Analysis, researchers can have the highest degree of confidence in the identity, structure, and purity of their material. This analytical rigor is not merely academic; it is a prerequisite for reproducible downstream research and the development of safe and effective new chemical entities.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments | MDPI [mdpi.com]
- 14. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pivotal Role of Bromoindoles in Marine Natural Product Synthesis
Abstract: Bromoindoles represent a cornerstone in the architecture of marine natural products, endowed with a remarkable spectrum of biological activities that have captured the attention of medicinal chemists and drug development professionals. The prevalence of the bromine atom in these structures is a testament to the unique enzymatic machinery evolved by marine organisms.[1] This document serves as a technical guide for researchers, providing an in-depth exploration of the significance, biosynthesis, and synthetic manipulation of bromoindoles. We will detail field-proven protocols for the synthesis of iconic bromoindoles and their subsequent functionalization, underscoring their role as versatile scaffolds for generating novel therapeutic agents. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for robust and reproducible results.
Part I: Significance and Diversity of Marine Bromoindoles
The marine environment is a prolific source of structurally novel and biologically active secondary metabolites.[2] Among these, indole alkaloids are particularly prominent, and their brominated congeners are especially abundant in marine invertebrates like sponges, tunicates, and mollusks.[3] The incorporation of bromine often enhances the potency and selectivity of these molecules, making them valuable leads in drug discovery.[1]
Biological Activities and Structural Diversity
Bromoindoles exhibit a wide array of pharmacological properties, including potent anti-inflammatory, antibacterial, antiviral, and anticancer activities.[2][4] This functional diversity stems from a rich structural variety, ranging from simple substituted indoles to complex dimeric and trimeric architectures such as the topsentins and tulongicins.[4][5] The historical dye Tyrian purple, or 6,6'-dibromoindigo, isolated from Muricid snails, is a classic example of a dimeric bromoindole, illustrating the long-standing significance of these compounds.[6][7]
A cheminformatics-guided analysis of marine natural products has highlighted indole-3-glyoxylamides as a privileged scaffold, yet many of their brominated derivatives remain unexplored for their full bioactive potential, representing a missed opportunity in drug discovery.[8]
| Compound Name | Marine Source | Reported Biological Activity | Reference |
| Topsentin | Topsentia sp. (Sponge) | Anticancer (IC50 = 3 µg/mL vs. P-388), Antiviral, Anti-inflammatory | [4] |
| Bromodeoxytopsentin | Topsentia pachastrelloides | Antibacterial (vs. S. aureus, including MRSA) | [2] |
| Tulongicin A | Topsentia sp. (Sponge) | Antibacterial (MIC = 1.2 µg/mL vs. S. aureus) | [4][5] |
| 5,6-Dibromo-L-hypaphorine | Hyrtios sp. (Sponge) | Antioxidant (ORAC = 0.22), PLA2 Inhibition (IC50 = 0.2 mM) | [4] |
| 6-Bromoindole | Dicathais orbita (Mollusc) | Anti-inflammatory (Inhibits NFκB translocation by ~63%) | [9] |
| Aplicyanins A–F | Aplidium cyaneum (Tunicate) | Cytotoxic | [1] |
Part II: Biosynthesis of Bromoindoles in Marine Organisms
The selective incorporation of bromine onto an indole scaffold is not a trivial chemical feat, yet marine organisms accomplish it with remarkable efficiency and precision using specialized enzymes. This biocatalytic approach offers a green and highly selective alternative to traditional chemical halogenation.[10]
Enzymatic Halogenation: The Catalytic Machinery
Two primary classes of enzymes are responsible for halogenation in nature:
-
Vanadium-Dependent Haloperoxidases (V-HPOs): These enzymes are abundant in marine algae and utilize vanadium in their active site to catalyze the oxidation of bromide ions (Br⁻) by hydrogen peroxide, generating an electrophilic bromine species that can then react with electron-rich substrates like indoles.[11]
-
Flavin-Dependent Halogenases (FDHs): Found predominantly in bacteria, FDHs are highly specific enzymes that catalyze the regioselective halogenation of aromatic compounds.[12][13] They use a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a potent hypohalous acid intermediate (HOBr) within a protected active site.[14] This intermediate then performs a highly specific electrophilic aromatic substitution on the target substrate, often the amino acid L-tryptophan, which is the primary precursor to most indole alkaloids.[12] The regioselectivity (e.g., at C5, C6, or C7 of the indole ring) is strictly controlled by the enzyme's architecture.[12][14]
Caption: Catalytic cycle of a flavin-dependent halogenase (FDH).
Part III: Chemical Synthesis Strategies and Protocols
While biosynthesis provides critical insights, chemical synthesis is essential for producing bromoindoles and their analogues on a scale necessary for drug development. The bromine atom is not merely a component of the final bioactive molecule; it is a versatile synthetic handle for further functionalization.
Application Protocol 1: Synthesis of a Historical Bromoindole – Tyrian Purple (6,6'-Dibromoindigo)
The synthesis of Tyrian purple (6,6'-dibromoindigo) from commercially available 6-bromoindole is a classic transformation that mirrors a plausible biosynthetic pathway. Direct bromination of indigo is not feasible as it occurs at the 5,5'- and 7,7'- positions.[6][15] This multi-step protocol provides a reliable route to this iconic pigment.[7]
Causality Behind the Method:
-
Step 1 (Iodination): The C-3 position of the indole is the most nucleophilic and susceptible to electrophilic attack. However, direct bromination can be difficult to control. Iodination at C-3 provides a more reactive and better leaving group for the subsequent nucleophilic substitution.[7]
-
Step 2 (Acetoxylation): Silver acetate is used to displace the iodide. The silver(I) ion has a high affinity for iodide, facilitating its removal and allowing the acetate to attack the C-3 position, forming a stable 3-acetoxyindole intermediate.[6][7]
-
Step 3 (Hydrolysis and Oxidative Dimerization): Alkaline hydrolysis removes the acetyl protecting group, generating a highly reactive 3-hydroxy-6-bromoindole (indoxyl) intermediate. In the presence of atmospheric oxygen, this intermediate rapidly undergoes oxidative dimerization to form the stable, intensely colored 6,6'-dibromoindigo product.[6][16]
Caption: Synthetic workflow for 6,6'-dibromoindigo from 6-bromoindole.
Step-by-Step Protocol:
-
Preparation of 6-Bromo-3-iodoindole:
-
To a solution of 6-bromoindole (1.02 mmol) and sodium hydroxide (1.02 mmol) in methanol (10 mL), add a solution of iodine (1.02 mmol) and potassium iodide (1.02 mmol) in water (2 mL).
-
Stir the mixture at room temperature for 3 hours. A precipitate will form.
-
Add water to the reaction mixture to ensure complete precipitation.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry. This crude intermediate is used immediately in the next step due to its lability.[16]
-
-
Preparation of 3-Acetoxy-6-bromoindole:
-
Dissolve the crude 6-bromo-3-iodoindole from the previous step in acetic acid.
-
Add silver acetate (2.04 mmol) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the silver iodide precipitate.
-
Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography (silica gel) to yield pure 3-acetoxy-6-bromoindole.[7][16]
-
-
Preparation of 6,6'-Dibromoindigo:
-
Dissolve 3-acetoxy-6-bromoindole (0.1 mmol) in ethanol (5 mL).
-
Add 1M aqueous sodium hydroxide (10 mL) to the solution.
-
Stir the mixture vigorously in a flask open to the air. The solution will gradually turn dark blue/purple as the product precipitates.
-
After stirring for several hours (or overnight), collect the purple solid by filtration.
-
Wash the solid sequentially with water, hot ethanol, and diethyl ether to remove impurities. Dry the final product under vacuum.[16]
-
Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The true power of bromoindoles in modern synthesis lies in their utility in transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, enabling the construction of complex molecular architectures and libraries of drug candidates.[17][18][19] The Suzuki-Miyaura coupling is a robust and widely used method for this purpose.[20][21]
Causality Behind the Method: The Suzuki reaction is a powerful C-C bond-forming tool due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. The palladium catalyst is the engine of the cycle, moving between Pd(0) and Pd(II) oxidation states to facilitate the three key steps: oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the active catalyst.[18]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Generalized Step-by-Step Protocol:
This protocol is a general guideline and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the bromoindole (e.g., 5-bromoindole, 1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and, if necessary, a ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
-
Solvent Addition and Reaction:
-
Add anhydrous solvent (e.g., a mixture of dioxane and water, or DME) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Conclusion
Bromoindoles are not merely esoteric marine curiosities; they are potent bioactive molecules and exceptionally versatile platforms for synthetic chemistry. Their synthesis, driven by insights from natural biosynthetic pathways and enabled by modern catalytic methods, allows for the systematic exploration of chemical space. For researchers in drug discovery, the bromoindole scaffold is a privileged starting point, where the bromine atom acts as a key linchpin for diversification through cross-coupling chemistry, paving the way for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tekhelet.com [tekhelet.com]
- 7. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What’s New in Enzymatic Halogenations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. ia801705.us.archive.org [ia801705.us.archive.org]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this powerful reaction. The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains a cornerstone for constructing the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products.[1][2][3] However, its success is highly sensitive to reaction parameters.[3] This guide is structured to directly address the challenges you may encounter, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the Fischer indole synthesis.
Q1: What is the fundamental mechanism of the Fischer indole synthesis, and why is understanding it crucial for troubleshooting?
A1: The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[4][5] A thorough understanding of its multi-step mechanism is paramount for effective troubleshooting as each step presents potential pitfalls.
The core mechanism involves:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.[1][4]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.[1][4]
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[6][6]-sigmatropic rearrangement, breaking the N-N bond.[1][3][4]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by cyclization and the elimination of ammonia to yield the final indole product.[1][4]
Understanding this pathway allows you to diagnose issues. For instance, a failure in the initial condensation may point to issues with your starting materials, while the formation of side products could indicate problems during the rearrangement or cyclization steps.
Q2: How do I select the appropriate acid catalyst for my specific substrates?
A2: The choice of acid catalyst is critical and can significantly influence reaction yield and rate.[5] Both Brønsted and Lewis acids are commonly employed.[2][4][5]
-
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[2][4][5] PPA is often effective for the cyclization step.[1]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are frequently used Lewis acid catalysts.[2][5] ZnCl₂ is one of the most common catalysts for this reaction.[1]
For substrates sensitive to harsh conditions, a milder acid like acetic acid, which can also serve as the solvent, may be a better choice to prevent degradation.[7] The optimal catalyst is often determined empirically for a given set of reactants.
Q3: My reaction is sluggish or not proceeding at all. What are the likely causes?
A3: A stalled reaction can often be attributed to a few key factors:
-
Inadequate Acidity: The chosen acid may be too weak to effectively catalyze the reaction. Consider switching to a stronger acid or increasing the catalyst loading.
-
Low Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the[6][6]-sigmatropic rearrangement.[8] If the reaction is slow, cautiously increasing the temperature may be necessary.
-
Poor Substrate Reactivity: Electron-withdrawing groups on the phenylhydrazine ring can deactivate it, hindering the reaction.[7] In such cases, more forcing conditions (stronger acid, higher temperature) may be required.[7] Conversely, some substrates are simply not amenable to the Fischer indole synthesis. For instance, the reaction with acetaldehyde to produce the parent indole often fails under standard conditions.[3]
-
Starting Material Quality: Impurities in the phenylhydrazine can inhibit the reaction. It is advisable to use freshly purified phenylhydrazine.[7] The hydrochloride salt of the phenylhydrazine is often more stable and can be a better choice.[7]
Troubleshooting Guide: Common Problems and Solutions
This section provides a more in-depth look at specific issues you might face during your experiments and offers structured solutions.
Issue 1: Low Yield and Formation of Tar-like Side Products
A low yield accompanied by the formation of dark, tarry materials is a frequent problem, often stemming from decomposition under harsh reaction conditions.
Diagnostic Workflow:
Caption: Diagnostic workflow for low yield and tar formation.
Detailed Actionable Steps:
-
Temperature Optimization: The reaction is highly sensitive to temperature.[3][9] Excessively high temperatures can lead to the degradation of starting materials and products.[9] It is recommended to start with conditions reported in the literature for similar substrates and then carefully optimize the temperature.[7] For some syntheses, a specific temperature, such as 80°C, has been found to be optimal.[5]
-
Acid Selection and Concentration: A highly concentrated, strong acid can promote side reactions and decomposition. If you suspect this is the case, consider switching to a milder acid like acetic acid or using a Lewis acid under aprotic conditions.[7]
-
Solvent Choice: The solvent plays a critical role in the reaction's success.[10] It not only affects the solubility of your reactants but can also influence the reaction pathway.[9] Acetic acid can conveniently serve as both a catalyst and a solvent.[7] For higher temperatures, solvents like toluene can be used.[11]
-
One-Pot Procedure: The intermediate phenylhydrazone can sometimes be unstable.[7] To circumvent this, you can perform the reaction in one pot by mixing the arylhydrazine and the carbonyl compound directly under indolization conditions without isolating the hydrazone.[3][6]
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
When using an unsymmetrical ketone, there is a possibility of forming two different regioisomeric indoles, which can complicate purification.
Controlling Regioselectivity:
The formation of regioisomers arises from the two possible enamine intermediates that can be formed from an unsymmetrical ketone. The regioselectivity is influenced by several factors:
-
Acidity of the Medium: A weakly acidic medium may favor indolization towards the more substituted carbon.[7]
-
Steric Effects: Bulky substituents on the ketone or the hydrazine can influence which enamine intermediate is formed preferentially.
-
Hydrazine Substitution: The nature of the substituents on the arylhydrazine can also play a role in directing the cyclization.
Strategies for Mitigation:
-
Use a Symmetrical Ketone: If the desired product allows, using a symmetrical ketone is the most straightforward way to avoid issues with regioselectivity.[7]
-
Chromatographic Separation: If the formation of isomers is unavoidable, you will need to rely on chromatographic techniques for separation.[7]
Table 1: Influence of Reaction Conditions on Regioselectivity (Illustrative Example)
| Catalyst | Solvent | Temperature (°C) | Ratio of Isomer A : Isomer B |
| ZnCl₂ | Acetic Acid | 118 | 3 : 1 |
| p-TsOH | Toluene | 110 | 1 : 2 |
| PPA | Neat | 100 | 5 : 1 |
Note: This table is illustrative. The actual ratios will depend on the specific substrates used.
Issue 3: Reaction Failure with Certain Substrates
Some substrates are known to be problematic in the Fischer indole synthesis.
Problematic Substrates and Alternative Approaches:
-
Acetaldehyde: The direct synthesis of indole from acetaldehyde and phenylhydrazine is generally unsuccessful.[3] An alternative is to use pyruvic acid to form 2-indolecarboxylic acid, which can then be decarboxylated to yield indole.[1]
-
Substrates with Highly Electron-Donating Groups: While electron-withdrawing groups can slow the reaction, strongly electron-donating substituents on the carbonyl component can lead to preferential N-N bond cleavage, which is a competing side reaction.[12][13]
-
Synthesis of C3-N-Substituted Indoles: The synthesis of indoles with a nitrogen-containing substituent at the C3 position is a known challenge for the Fischer indole synthesis and often results in poor yields or reaction failure.[13][14]
For these challenging substrates, it may be necessary to explore alternative indole synthesis methodologies.
Experimental Protocols
Here, we provide a general, step-by-step protocol that can be adapted for your specific needs.
General Procedure for Fischer Indole Synthesis:
Caption: General experimental workflow for Fischer indole synthesis.
Detailed Steps (Example: Synthesis of 1,2,3,4-Tetrahydrocarbazole): [7]
-
To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[7]
-
Begin stirring and heat the mixture to reflux.[7]
-
Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.[7]
-
Continue refluxing for an additional hour after the addition is complete.[7]
-
Cool the reaction mixture in an ice bath. The product will precipitate.[7]
-
Collect the crude product by vacuum filtration and wash with cold water.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Work-up Procedure:
The work-up will depend on the nature of your product and the reaction conditions. If the product does not precipitate upon cooling, you may need to neutralize the acid carefully and then extract the product with an organic solvent like ethyl acetate.[7]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. testbook.com [testbook.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
purification of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate from crude reaction mixture
Welcome to the technical support center for the purification of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this indole derivative from a crude reaction mixture. The following sections offer a structured approach to tackling common challenges, ensuring you achieve the desired purity for your downstream applications.
I. Initial Assessment of the Crude Reaction Mixture
A thorough understanding of your crude product is the first step toward a successful purification strategy. This section addresses common initial observations and how to interpret them.
FAQ: My crude product is a dark-colored oil or solid. What causes this and how can it be addressed?
Dark coloration in indole products is frequently a result of oxidation or polymerization of the electron-rich indole ring, which can be sensitive to air and light. To mitigate this, consider the following:
-
Inert Atmosphere: Handle the reaction mixture and subsequent purification steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Activated Charcoal Treatment: Before proceeding with more rigorous purification methods, you can treat a solution of your crude material with activated charcoal. This can help adsorb some of the colored impurities. However, be aware that this may also lead to some loss of your desired product.
-
Short Silica Plug: Filtering a solution of the crude product through a short plug of silica gel can sometimes remove baseline impurities and colored compounds.
FAQ: How do I get a preliminary idea of the impurities present in my crude mixture?
Thin-Layer Chromatography (TLC) is an indispensable technique for the initial analysis of your crude product.
-
Co-spotting: On a TLC plate, spot your crude reaction mixture alongside the starting materials. This will help you determine if unreacted starting materials are a significant component of the impurity profile.
-
Solvent System Selection: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve good separation of the spots on the TLC plate. This information will be crucial for developing a column chromatography method.
II. Purification Strategy: A Decision-Making Workflow
The choice of purification method is dictated by the physical properties of your target compound and its impurities. The following diagram outlines a general workflow for purifying this compound.
Caption: Decision workflow for the purification of this compound.
III. Troubleshooting Common Purification Techniques
This section delves into specific issues that may arise during the two primary purification methods for this compound: recrystallization and column chromatography.
Recrystallization
Recrystallization is often a highly effective method for purifying solid compounds.
FAQ: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase. To address this:
-
Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.
-
Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For indole derivatives, combinations of polar and non-polar solvents often work well (e.g., ethanol/water, ethyl acetate/hexanes).
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.
FAQ: My compound is not separating well on the silica gel column. What can I do?
Poor separation can be frustrating. Here are several factors to consider and troubleshoot:
-
Solvent System Optimization: The TLC solvent system is a good starting point, but it may need to be adjusted for the column. A common issue is using a solvent system that is too polar, causing all compounds to elute too quickly. Try decreasing the proportion of the more polar solvent.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Load the crude material in a minimal amount of the column eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). This creates a concentrated band at the top of the column.
-
Silica Gel to Compound Ratio: A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude material by weight. If the separation is difficult, increasing this ratio can improve resolution.
-
Consider a Different Stationary Phase: If separation on silica gel is proving to be extremely difficult, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.
Data Presentation: Typical Column Chromatography Parameters
| Stationary Phase | Typical Eluent System (v/v) | Expected Rf of Product |
| Silica Gel | Hexanes:Ethyl Acetate (4:1 to 2:1) | 0.3 - 0.5 |
| Silica Gel | Dichloromethane:Methanol (98:2 to 95:5) | 0.4 - 0.6 |
| Alumina (neutral) | Toluene | Varies |
Note: These are starting points and may require optimization based on the specific impurity profile.
IV. Step-by-Step Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level top surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the column bed.
-
-
Elution: Gently add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot solvent selected.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Characterization of the Purified Product
After purification, it is essential to confirm the identity and purity of your this compound.
FAQ: What are the key analytical techniques to confirm the purity of my final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule and identifying any remaining impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
VI. Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common purification problems.
Caption: A troubleshooting guide for common issues in the purification of indole derivatives.
Navigating the Labyrinth of Indole Synthesis: A Technical Guide to Common Side Products
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted indoles is a cornerstone of modern medicinal chemistry and materials science. However, the journey from starting materials to the desired indole product is often fraught with challenges, primarily the formation of unwanted side products. This guide, designed for the discerning researcher, provides in-depth troubleshooting advice and practical protocols to navigate these synthetic hurdles. We will delve into the mechanistic origins of common impurities in three widely used methods—the Fischer, Bischler-Möhlau, and Larock indole syntheses—and offer field-proven strategies to minimize their formation and effect their removal.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the outcome?
The formation of regioisomers is a classic challenge in the Fischer indole synthesis when using unsymmetrical ketones. The direction of the acid-catalyzed cyclization is influenced by both steric and electronic factors, as well as the nature of the acid catalyst itself.[1]
-
Causality: The key[2][2]-sigmatropic rearrangement can proceed via two different enehydrazine intermediates, leading to two possible indole regioisomers. The stability of these intermediates and the transition states leading to them dictates the product ratio. Generally, cyclization is favored at the less sterically hindered carbon or the carbon that forms a more stable enamine intermediate. The acidity of the medium plays a crucial role in determining which pathway is favored.[1][3]
-
Troubleshooting:
-
Acid Catalyst Selection: The choice of acid is paramount. Stronger acids, like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅/MeSO₃H), can favor the formation of the thermodynamically more stable indole isomer.[3] In contrast, weaker acids like acetic acid may lead to kinetically controlled product distributions. A systematic screen of both Brønsted and Lewis acids is often necessary to optimize regioselectivity for a specific substrate.[4]
-
Temperature Control: Reaction temperature can influence the product ratio. Higher temperatures tend to favor the thermodynamic product.
-
Q2: I am observing significant amounts of byproducts resulting from N-N bond cleavage in my Fischer indole synthesis. What is causing this and how can I prevent it?
Cleavage of the nitrogen-nitrogen bond in the phenylhydrazone intermediate is a significant competing pathway, particularly when electron-donating groups are present on the carbonyl component.[5][6] This side reaction leads to the formation of aniline and other degradation products, ultimately reducing the yield of the desired indole.[5]
-
Causality: Electron-donating substituents can stabilize the intermediate formed after the[2][2]-sigmatropic rearrangement, making the subsequent cyclization step slower. This allows for a competing pathway, heterolytic cleavage of the weakened N-N bond, to become more prominent.[5][6]
-
Troubleshooting:
-
Use of Milder Catalysts: Employing milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids can sometimes suppress the N-N bond cleavage.[7]
-
Substrate Modification: If possible, modifying the substituents on the carbonyl compound to be less electron-donating can disfavor this side reaction.
-
Mechanochemical Methods: Recent studies have shown that solvent-free mechanochemical methods can provide a more controlled environment for the Fischer indole synthesis, potentially reducing side reactions like N-N cleavage.[8]
-
Q3: My Bischler-Möhlau synthesis is giving a mixture of 2-aryl and 3-aryl indoles with low overall yield. What are the key factors to consider?
The Bischler-Möhlau synthesis is notorious for its often harsh reaction conditions and potential for yielding a mixture of regioisomers.[9] The reaction mechanism is complex and can proceed through multiple pathways, leading to either the expected 2-arylindole or a rearranged 3-arylindole.
-
Causality: The reaction can proceed via two main mechanistic pathways. One involves direct intramolecular cyclization to form the 3-arylindole. The other, often favored when an excess of aniline is used, involves the formation of an imine intermediate which then cyclizes to give the 2-arylindole. The balance between these pathways is sensitive to reaction conditions and substrate structure.
-
Troubleshooting:
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times in the Bischler-Möhlau synthesis, often leading to cleaner reactions.[10][11][12][13][14]
-
Catalyst and Base Selection: The choice of catalyst and base can influence the regioselectivity. For instance, stronger bases may favor the formation of the unrearranged 3-arylindole.[15] Milder conditions, such as using lithium bromide as a catalyst, have also been developed to improve yields and selectivity.[9][12]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often in conjunction with microwave heating, can be an effective strategy to improve the efficiency of the Bischler-Möhlau synthesis.[10][11]
-
Q4: I am struggling with regioselectivity in my Larock indole synthesis using an unsymmetrical alkyne. How can I direct the cyclization?
Regioselectivity in the Larock indole synthesis is a critical aspect, especially when employing unsymmetrical alkynes. The palladium-catalyzed annulation generally favors the formation of the indole where the bulkier substituent on the alkyne is at the C2 position.[16][17][18] However, this is not always the case, and electronic effects can also play a significant role.[19]
-
Causality: The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[16] While steric hindrance is a primary directing factor, the electronic properties of the alkyne substituents can override steric effects, leading to a mixture of regioisomers or even a reversal of the expected selectivity.[19]
-
Troubleshooting:
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the regioselectivity. Bulky, electron-rich ligands can enhance the steric differentiation between the two ends of the alkyne.
-
Temperature and Reaction Time: Optimizing the reaction temperature and time can sometimes improve the ratio of the desired regioisomer.
-
Substrate Control: When possible, designing the alkyne substrate with a significant steric or electronic bias can be the most effective way to ensure high regioselectivity.
-
Troubleshooting Guides
Fischer Indole Synthesis: Minimizing Side Products
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Product | Impure starting materials | Purify phenylhydrazine and carbonyl compound before use (distillation, recrystallization). |
| Inappropriate acid catalyst | Screen a range of Brønsted and Lewis acids (e.g., AcOH, PPA, ZnCl₂, BF₃·OEt₂).[7][20] | |
| Insufficient reaction temperature | Gradually increase the temperature, monitoring the reaction by TLC. | |
| Unstable hydrazone intermediate | Form the hydrazone in situ under milder conditions before adding the cyclization catalyst. | |
| Mixture of Regioisomers | Use of unsymmetrical ketone | Optimize the acid catalyst and concentration; stronger acids often favor the thermodynamic product.[1][3] |
| Steric and electronic effects | If possible, modify the ketone structure to enhance the steric or electronic bias. | |
| Formation of Aniline and Degradation Products | N-N bond cleavage | Use a milder Lewis acid catalyst; consider mechanochemical synthesis.[5][6][8] |
| Electron-donating groups on carbonyl | Modify the substrate to reduce the electron-donating ability of the substituent. | |
| Polymerization/Decomposition | Harsh reaction conditions | Use a milder acid catalyst, lower the reaction temperature, or consider microwave-assisted synthesis for shorter reaction times.[21] |
Bischler-Möhlau Indole Synthesis: Improving Yield and Selectivity
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Harsh reaction conditions (high temperature, long reaction time) | Employ microwave-assisted synthesis to reduce reaction time and improve yield.[10][11][12][13][14] |
| Decomposition of starting materials or product | Use milder catalysts like lithium bromide or conduct the reaction in a solvent with a lower boiling point.[9][12] | |
| Mixture of 2-Aryl and 3-Aryl Indoles | Competing mechanistic pathways | Modulate the base used; stronger bases may favor the 3-aryl product.[15] |
| Substrate-dependent regioselectivity | Systematically screen reaction conditions (catalyst, base, solvent, temperature) for your specific substrate. | |
| Poor Reproducibility | Inconsistent heating in conventional methods | Utilize a dedicated microwave reactor for precise temperature control and reproducible results. |
Larock Indole Synthesis: Controlling Regioselectivity and Minimizing Byproducts
| Problem | Potential Cause | Recommended Solution |
| Low Regioselectivity | Similar steric/electronic properties of alkyne substituents | Use an alkyne with a greater steric or electronic difference between the substituents. |
| Suboptimal catalyst system | Screen different palladium catalysts and phosphine ligands to enhance selectivity. | |
| Low Yield | Inefficient catalytic cycle | Optimize the base, solvent, and temperature. For less reactive anilines (e.g., o-bromoanilines), using a more active catalyst system may be necessary.[22] |
| Homocoupling of alkyne | Use a slight excess of the aniline starting material. | |
| Formation of Siloxane Byproducts (with silylalkynes) | Hydrolysis of the silyl group | Carefully control the workup conditions to minimize exposure to water and acid. |
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis Using Eaton's Reagent
This protocol is adapted for the synthesis of 3-unsubstituted indoles from methyl ketones, where regioselectivity can be a challenge.
Materials:
-
Phenylhydrazine
-
Methyl ketone (e.g., 2-butanone)
-
Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the phenylhydrazine (1.0 equiv) and the methyl ketone (1.1 equiv) in a minimal amount of ethanol. Stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting materials. Remove the ethanol under reduced pressure.
-
Cyclization: In a separate flask under an inert atmosphere (N₂ or Ar), add Eaton's Reagent (10 parts by weight relative to the hydrazone). Cool the reagent to 0 °C in an ice bath.
-
Dissolve the crude hydrazone in DCM and add it dropwise to the cold, stirred Eaton's Reagent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis
This protocol provides a rapid and often higher-yielding alternative to conventional heating for the Bischler-Möhlau synthesis.[10][11]
Materials:
-
Aniline derivative
-
α-Bromoacetophenone derivative
-
Microwave reactor vials
-
Dimethylformamide (DMF) (optional, as a slurry agent)
Procedure:
-
Reactant Preparation: In a microwave vial, combine the aniline (2.0 equiv) and the α-bromoacetophenone (1.0 equiv).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 5-15 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of 2- and 3-methyl-1H-indole from Phenylhydrazine and 2-Butanone *
| Acid Catalyst | Ratio of 2-methyl-1H-indole : 3-methyl-1H-indole |
| 90% (w/w) H₃PO₄ | Predominantly 3-methyl-1H-indole |
| 30% (w/w) H₂SO₄ | Predominantly 3-methyl-1H-indole |
| 83% (w/w) P₂O₅ in H₂O | Major component is 2-methyl-1H-indole |
| 70% (w/w) H₂SO₄ | Major component is 2-methyl-1H-indole |
*Data qualitatively adapted from reference[1]. The exact ratios are highly dependent on the specific reaction conditions.
Visualizations
Mechanism of Regioisomer Formation in Fischer Indole Synthesis
References
- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchwithnj.com [researchwithnj.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 11. sciforum.net [sciforum.net]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
The synthesis of polysubstituted indoles is a cornerstone of medicinal chemistry, and the Fischer indole synthesis remains a powerful and versatile method for their construction.[1][2][3][4][5] This guide will focus on a likely synthetic route to this compound via a modified Fischer indole synthesis, addressing potential issues from starting material preparation to final product purification.
Anticipated Synthetic Pathway: Fischer Indole Synthesis
A logical and cost-effective approach to this compound is the Fischer indole synthesis. This involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone. In this case, the key starting materials would be (3-bromo-5-methoxycarbonylphenyl)hydrazine and acetone .
Caption: Proposed Fischer Indole Synthesis pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Low or No Yield of the Indole Product
Q1: My reaction is not proceeding, and I am recovering my starting hydrazine or a complex mixture. What are the likely causes?
A1: Complete or near-complete reaction failure in a Fischer indole synthesis can often be traced back to a few critical factors:
-
Acid Catalyst Choice and Concentration: The choice of acid catalyst is crucial.[1][3] While a variety of Brønsted and Lewis acids can be used, their effectiveness can be substrate-dependent.
-
Troubleshooting:
-
If using a mild acid like acetic acid, consider switching to a stronger protonic acid such as sulfuric acid or polyphosphoric acid (PPA).
-
Lewis acids like zinc chloride or boron trifluoride can also be effective.[1]
-
Screen a few different acid catalysts on a small scale to find the optimal one for your specific substrate.
-
-
-
Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to drive the[2][2]-sigmatropic rearrangement and subsequent cyclization.[5]
-
Troubleshooting:
-
Ensure your reaction temperature is adequate. Reactions in solvents like ethanol or acetic acid are often run at reflux.
-
For high-boiling solvents like ethylene glycol, temperatures can reach 150-170°C, as seen in related syntheses.
-
-
-
Purity of Starting Materials: Impurities in either the hydrazine or the ketone can inhibit the reaction.
-
Troubleshooting:
-
Ensure the purity of your (3-bromo-5-methoxycarbonylphenyl)hydrazine. If you synthesized it, ensure it is free of residual reagents from the diazotization and reduction steps.
-
Use dry, pure acetone.
-
-
-
Hydrazone Formation: The initial formation of the hydrazone is a prerequisite for the cyclization.
-
Troubleshooting:
-
You can pre-form the hydrazone by reacting the hydrazine and acetone in a solvent like ethanol, often with a catalytic amount of acid, before proceeding with the cyclization step. This can sometimes improve yields by ensuring the key intermediate is present before subjecting the reaction to harsh cyclization conditions.
-
-
Formation of Impurities and Side Products
Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
A2: Side product formation is a common issue. Here are some likely culprits and their solutions:
-
Over-bromination: If your synthetic strategy involves brominating an existing indole, or if there are sources of bromine in your reaction, you could see di- or tri-brominated species.
-
Troubleshooting:
-
Control the stoichiometry of the brominating agent carefully.
-
Perform the bromination at low temperatures (e.g., 0°C) to improve selectivity.
-
-
-
Incomplete Cyclization/Rearrangement: You may isolate the intermediate hydrazone if the reaction conditions are not forcing enough.
-
Troubleshooting:
-
Increase the reaction temperature or time.
-
Use a stronger acid catalyst.
-
-
-
Tar Formation: High temperatures and strong acids can sometimes lead to decomposition and the formation of tarry byproducts.
-
Troubleshooting:
-
Optimize the reaction temperature; it should be high enough to promote the reaction but not so high as to cause significant degradation.
-
Gradually add the reaction mixture to the hot acid catalyst rather than heating the entire mixture from room temperature.
-
-
Caption: Troubleshooting workflow for low yield issues.
Purification Challenges
Q3: My crude product is an oil/difficult to purify by recrystallization. What are my options?
A3: Purification of indole derivatives can sometimes be challenging due to their polarity and potential for hydrogen bonding.
-
Column Chromatography: This is the most common method for purifying indole derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is standard. Start with a low polarity eluent and gradually increase the polarity. A typical starting point would be 10-20% ethyl acetate in hexanes.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of around 0.2-0.4 for good separation.
-
-
Recrystallization: If you can obtain a solid, recrystallization is an excellent way to achieve high purity.
-
Solvent Screening: Test a variety of solvents and solvent pairs to find one in which your product is soluble when hot but sparingly soluble when cold. Common solvents for indoles include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.
-
-
Dealing with Tailing on Silica Gel: Indoles can sometimes "tail" or streak on silica gel columns due to the slightly acidic nature of the silica and the basicity of the indole nitrogen.
-
Troubleshooting:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This can neutralize the acidic sites on the silica and lead to sharper peaks.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction conditions for the Fischer indole synthesis of my target molecule?
A1: Based on a similar synthesis of 4-bromo-7-methylindole-2-carboxylic acid, a two-step, one-pot procedure is a good starting point.
-
Hydrazone Formation: React (3-bromo-5-methoxycarbonylphenyl)hydrazine with a slight excess of acetone in a solvent like ethanol at a moderately elevated temperature (e.g., 30-50°C) for about an hour.
-
Cyclization: After the hydrazone formation is complete (as monitored by TLC), add the reaction mixture to a pre-heated, high-boiling solvent such as ethylene glycol containing an acid catalyst (e.g., zinc chloride) at a high temperature (e.g., 150-170°C) and heat for 2-4 hours.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system similar to what you plan to use for column chromatography (e.g., 20-30% ethyl acetate in hexanes). You should be able to see the consumption of your starting hydrazine and the appearance of a new spot for the indole product. The indole product will likely be UV active and may appear as a fluorescent spot under a 254 nm UV lamp.
Q3: What are the expected spectroscopic characteristics of this compound?
A3: While specific experimental data is not provided in the search results, you can predict the key features:
-
¹H NMR: You would expect to see signals for the methyl group at the 2-position (a singlet around 2.4 ppm), the methyl ester group (a singlet around 3.9 ppm), aromatic protons on the indole ring, and a broad singlet for the N-H proton (typically > 8.0 ppm).
-
¹³C NMR: Expect signals for the two methyl carbons, the ester carbonyl, and the aromatic carbons of the indole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (268.09 g/mol for C11H10BrNO2) with a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of roughly equal intensity separated by 2 m/z units).
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on general procedures for the Fischer indole synthesis and should be optimized for your specific setup.
Materials:
-
(3-bromo-5-methoxycarbonylphenyl)hydrazine
-
Acetone
-
Ethanol
-
Zinc Chloride (or other suitable acid catalyst)
-
Ethylene Glycol
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (3-bromo-5-methoxycarbonylphenyl)hydrazine (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to 50°C and stir for 1 hour. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
-
Cyclization:
-
In a separate, larger flask equipped with a reflux condenser and a nitrogen inlet, add ethylene glycol and zinc chloride (1.0-2.0 eq).
-
Heat the ethylene glycol/zinc chloride mixture to 160°C.
-
Slowly add the hydrazone solution from step 1 to the hot catalyst mixture.
-
Maintain the reaction at 160°C for 2-3 hours, monitoring by TLC for the formation of the indole product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in your chosen starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elute: Begin eluting with the starting solvent mixture, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Synthesis Method | Fischer Indole Synthesis | Versatile and widely used for substituted indoles.[1][2][3][5] |
| Key Starting Materials | (3-bromo-5-methoxycarbonylphenyl)hydrazine, Acetone | Direct precursors for the target molecule's structure. |
| Acid Catalyst | H₂SO₄, PPA, ZnCl₂ | Strong acids are often required to drive the cyclization.[1][3] |
| Reaction Temperature | 150-170 °C (for cyclization) | High temperature is needed for the[2][2]-sigmatropic rearrangement. |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the product from starting materials and byproducts. |
| Eluent System | Ethyl Acetate / Hexanes | A standard solvent system for compounds of moderate polarity. |
References
Technical Support Center: A Troubleshooting Guide for Indole Functionalization Reactions
Welcome to the Technical Support Center for Indole Functionalization. The indole scaffold is a cornerstone in medicinal chemistry and materials science, but its rich and nuanced reactivity presents unique challenges in the laboratory.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis and modification of indole derivatives. As practicing scientists, we understand that experiments rarely proceed as planned. This resource is designed to be your first point of reference when you encounter unexpected results, from poor yields to a complete lack of desired product.
Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing these powerful transformations. By understanding the "why" behind a reaction's failure, you can make informed decisions to optimize your outcomes.
Section 1: The Persistent Challenge of Regioselectivity
Controlling where a new functional group attaches to the indole ring is arguably the most common and critical challenge. The indole nucleus has multiple reactive sites, and subtle changes in reaction conditions can dramatically alter the product distribution.
FAQ 1: My N-alkylation is yielding the C3-alkylated isomer as the major product. How can I improve N-selectivity?
This is a classic problem rooted in the ambident nucleophilicity of the indole anion. While the nitrogen atom is deprotonated, the resulting negative charge is delocalized, leading to significant electron density at the C3 position, which is often kinetically favored for alkylation.[4]
Answer: To favor N-alkylation, you must enhance the nucleophilicity of the nitrogen atom relative to the C3 position.
-
Causality—The Role of Base and Solvent: The choice of base and solvent system is paramount. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the standard approach to ensure complete deprotonation of the indole N-H.[4] This generates the indolide anion, making the nitrogen a more potent nucleophile. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Moisture will consume the base and lead to incomplete deprotonation.[5]
-
Optimize Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the deprotonation to completion.
-
Temperature Control: Add the base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow the reaction to warm to room temperature or higher. Higher temperatures can sometimes favor N-alkylation.[4]
-
Consider Phase-Transfer Catalysis (PTC): For substrates incompatible with strong bases, PTC conditions (e.g., K₂CO₃ with a catalyst like TBAB in a non-polar solvent) can be effective, although optimization is often required.
-
| Condition | Primary Product | Rationale |
| NaH in DMF/THF | N-Alkylation | Complete deprotonation forms the indolide anion, increasing nitrogen's nucleophilicity.[4] |
| K₂CO₃ in Acetone | C3-Alkylation | Incomplete deprotonation; reaction proceeds on the neutral indole, where C3 is more nucleophilic. |
| Cs₂CO₃ in Acetonitrile | N-Alkylation | The "softer" cesium cation is thought to coordinate less tightly, leaving the nitrogen more available for reaction. |
FAQ 2: I'm attempting a direct C-H functionalization, but I'm getting a mixture of C2 and C3 isomers. How can I control this?
Direct C-H functionalization is a powerful tool, but the intrinsic reactivity of indole often favors the C3 position.[6] Achieving C2 selectivity, or switching between the two, requires precise control over the catalytic system.
Answer: Regiocontrol in Pd-catalyzed C-H functionalization is typically governed by the mechanism of C-H activation and the ligands on the metal center.[7][8][9]
-
Causality—Ligand and Directing Group Effects:
-
Intrinsic Preference: Many palladium-catalyzed reactions, like the oxidative Heck reaction, have an intrinsic preference for the electron-rich C3 position.[6]
-
Ligand Control: Developing specific ligands is a modern strategy to switch this preference. For example, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to achieve a ligand-controlled switch from C3- to C2-selectivity in the aerobic oxidative Heck reaction of indoles.[7][8][9]
-
Directing Groups (DGs): Installing a directing group on the indole nitrogen is the most robust strategy for forcing C2 functionalization. The DG coordinates to the metal catalyst, delivering it to the proximal C2-H bond. Common DGs include pyridyl, picolinamide, and acyl groups.[10][11]
-
Workflow: Selecting a Strategy for C2 vs. C3 Functionalization
Caption: Decision tree for achieving regiocontrol in indole C-H functionalization.
FAQ 3: I need to functionalize the benzene ring of the indole (C4-C7), but all my reactions occur on the pyrrole ring. What should I do?
The pyrrole ring (C2/C3) is significantly more electron-rich and reactive than the benzene portion, making functionalization at C4-C7 a considerable challenge.[1][12]
Answer: Accessing the C4-C7 positions almost always requires a directing group strategy to overcome the intrinsic reactivity of the pyrrole ring.
-
Causality—Overriding Intrinsic Reactivity: By installing a directing group at the N1 or C3 position, you can force a metal catalyst into the proximity of a specific C-H bond on the benzene ring, enabling selective activation.[1][12]
-
Troubleshooting and Strategy:
-
Select the Right Directing Group: The choice of DG determines the site of functionalization. For instance, an N-P(O)tBu₂ group can direct arylation to C7 with palladium catalysts or C6 with copper catalysts.[1][12] A pivaloyl group at C3 can direct reactions to the C4 position.[1]
-
Metal-Free Borylation: A newer strategy involves chelation-assisted C-H borylation using simple BBr₃. A pivaloyl group at N1 can direct borylation to C7, creating a handle for subsequent cross-coupling reactions without using precious metal catalysts.[1]
-
| Directing Group | Position | Catalyst System | Reference |
| N-P(O)tBu₂ | C7 | Palladium | [1][12] |
| N-P(O)tBu₂ | C6 | Copper | [1][12] |
| C3-Pivaloyl | C4 | Palladium | [1] |
| N1-Pivaloyl | C7 | BBr₃ (Borylation) | [1] |
Section 2: Overcoming Low Yield and Reaction Failure
Even with perfect regiocontrol, achieving a high yield can be elusive. These issues often trace back to catalyst health, suboptimal conditions, or starting material integrity.
FAQ 4: My palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) is giving very low yield or stalling. What's the likely cause?
Low yields in cross-coupling reactions often point to catalyst deactivation. The active catalytic species is sensitive and can be poisoned or fall into an inactive state.
Answer: Catalyst deactivation can occur through several pathways, including ligand displacement by the substrate or base-mediated decomposition.[13][14]
-
Causality—Off-Cycle Species: In C-N cross-coupling, N-heteroaromatic substrates like indole can displace the phosphine ligand from the palladium center, forming catalytically dormant complexes that only reactivate upon heating.[14] The choice and concentration of the base are also critical; a very strong base can degrade sensitive substrates or ligands.[13]
-
Troubleshooting Steps:
-
Ligand Selection: Ensure you are using a state-of-the-art biarylphosphine ligand (e.g., GPhos, BrettPhos). These ligands are designed to be bulky and electron-rich, promoting reductive elimination and resisting displacement.[14]
-
Base Optimization: If you suspect base-mediated decomposition, try a weaker base (e.g., K₃PO₄ instead of NaOtBu) or consider the slow addition of the base via syringe pump. Slow addition can dramatically improve yields by maintaining a low steady-state concentration of the strong base.[13]
-
Precatalyst vs. In-situ Generation: Use a well-defined palladium precatalyst. Precatalysts are often more stable and provide more reproducible results than generating the active Pd(0) species in situ.
-
Check for Inhibitors: Ensure your starting materials and solvents are free of impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).
-
Troubleshooting Flowchart: Low Yield in Cross-Coupling
Caption: A systematic approach to diagnosing low-yield cross-coupling reactions.
FAQ 5: I'm running a Friedel-Crafts alkylation on my indole and getting multiple alkylated products. How can I achieve mono-alkylation?
This is a classic limitation of the Friedel-Crafts alkylation. The product of the initial alkylation is an electron-rich indole, which is more nucleophilic and thus more reactive than the starting material.[15] This leads to a cascade of polyalkylation.
Answer: To prevent polyalkylation, you must manipulate the relative concentrations or reactivities of the starting material and the mono-alkylated product.
-
Causality—Product is More Reactive: The newly added alkyl group is electron-donating, which further activates the indole ring towards electrophilic attack, making the second alkylation faster than the first.[15]
-
Troubleshooting Steps:
-
Use Excess Indole: The most straightforward strategy is to use a large excess of the indole substrate relative to the alkylating agent.[15] This statistically favors the electrophile reacting with the unreacted starting material. This is often not practical for valuable or complex indoles.
-
Employ Electron-Withdrawing Groups: If your synthesis allows, performing the alkylation on an indole bearing an electron-withdrawing group (EWG) can deactivate the ring and temper its reactivity, preventing over-alkylation.[2] The EWG can potentially be removed or modified later.
-
Switch to Acylation-Reduction: The most robust solution is to perform a Friedel-Crafts acylation instead. The resulting acyl group is electron-withdrawing and deactivates the ring, effectively shutting down any further reaction.[15] The ketone can then be reduced to the desired alkyl group via methods like the Wolff-Kishner or Clemmensen reduction. The acylium ion intermediate in acylation is also resonance-stabilized and does not undergo rearrangement, another common side reaction in alkylations.[15]
-
Section 3: Key Experimental Protocols
Adherence to proper technique is critical for reproducibility and success.
Protocol 1: General Procedure for Indole N-Alkylation using Sodium Hydride
This protocol is a standard method for achieving high N-selectivity.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the indole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: H₂ gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases. The solution may become colored.
-
Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.05 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting indole. Gentle heating (40-60 °C) may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Pd-Catalyzed C4-Arylation of a 3-Formylindole
This protocol is based on a directed C-H functionalization strategy.[16]
-
Preparation: In an oven-dried vial or reaction tube, combine the 3-formylindole (1.0 eq.), the iodoarene coupling partner (2.0 eq.), Pd(OAc)₂ (10 mol %), and AgOAc (2.0 eq.).
-
Solvent Addition: Under an inert atmosphere, add hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) (typically a 1:1 mixture, providing a concentration of ~0.4 M with respect to the indole).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100-120 °C.
-
Reaction Monitoring: Stir the reaction for the prescribed time (e.g., 12-24 hours). Monitor progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the silver salts and palladium black.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution to neutralize the TFA, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to isolate the C4-arylated product.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jiaolei.group [jiaolei.group]
- 10. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. benchchem.com [benchchem.com]
- 16. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromoindole and 5-Bromoindole in Synthetic Chemistry
Introduction: The Strategic Importance of Brominated Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The ability to selectively functionalize this privileged heterocycle is paramount for tuning biological activity and physicochemical properties. Bromoindoles, in particular, serve as exceptionally versatile synthetic intermediates, with the bromine atom acting as a strategic handle for a wide array of chemical transformations.
Among the various positional isomers, 4-bromoindole and 5-bromoindole are two of the most frequently utilized building blocks. While they may appear structurally similar, the position of the bromine atom on the benzenoid ring imparts distinct electronic and steric characteristics that profoundly influence their reactivity. This guide provides an in-depth, objective comparison of the chemical behavior of 4-bromoindole and 5-bromoindole, supported by experimental data, to inform substrate selection and reaction optimization for researchers, scientists, and drug development professionals.
The Decisive Factors: Electronic and Steric Landscapes
The reactivity differences between 4-bromo and 5-bromoindole are fundamentally governed by the interplay of electronic and steric effects, which modulate the accessibility and nucleophilicity/electrophilicity of various sites within the molecule.
Electronic Effects
The indole ring system is inherently electron-rich, a result of the lone pair on the nitrogen atom participating in the π-system.[4] This makes the scaffold highly susceptible to electrophilic aromatic substitution (EAS), with the C3 position of the pyrrole ring being the most nucleophilic and kinetically favored site of attack.[1][5]
The bromine substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bond, deactivating the entire ring system towards electrophilic attack compared to unsubstituted indole.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system, which directs incoming electrophiles to the ortho and para positions.
In 5-bromoindole , the bromine atom is electronically distant from the pyrrole ring. Its deactivating inductive effect is felt throughout the molecule, but the primary site of electrophilic attack remains unequivocally at C3.
In 4-bromoindole , the bromine atom is in closer proximity to the pyrrole moiety. This proximity can lead to more pronounced electronic perturbations and, more importantly, significant steric challenges.[6]
Steric Effects
The steric environment is arguably the more differentiating factor between the two isomers.
-
5-Bromoindole: The bromine at C5 is remote from the C3 position and the N1-H group. This leaves the pyrrole ring sterically unencumbered and highly accessible for reactions.
-
4-Bromoindole: The bromine at the C4 position creates significant steric hindrance around the "peri" positions, C3 and C5. Any reaction involving attack at C3 or the coordination of a bulky catalyst to the N1-H and C4-Br region will be influenced by the steric bulk of the bromine atom. This steric clash can affect transition state energies and reaction rates.[7]
Caption: Steric and reactive sites of 4-bromoindole vs. 5-bromoindole.
Comparative Reactivity in Key Synthetic Transformations
The theoretical differences in electronic and steric profiles manifest in tangible variations in reactivity across several classes of important chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthesis and a primary application for bromoindoles.[8][9] The critical first step in most palladium-catalyzed cycles (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) is the oxidative addition of the aryl bromide to a Pd(0) complex.[10]
For C-Br bonds on a benzene ring, the bond strength is similar, meaning both 4- and 5-bromoindole are competent substrates. However, the choice of ligand and reaction conditions can be crucial, especially for the more sterically hindered 4-isomer.
-
5-Bromoindole: This isomer is a robust and reliable substrate for a wide range of cross-coupling reactions. Due to its sterically unhindered nature, it often reacts under standard conditions with a variety of palladium catalysts, achieving high yields.[11]
-
4-Bromoindole: While also a viable substrate, achieving high efficiency in cross-coupling reactions can sometimes require more specialized ligands. Sterically bulky phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[12] The proximity of the bromine to the N-H group can also allow for potential chelation effects with certain catalyst systems, which may either facilitate or hinder the reaction depending on the specific transformation.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Pd(dppf)Cl₂ / dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [11] |
| 5-Bromoindole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85-95 | [13][14] |
| 4-Bromoindole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 3 | 82 | [15] |
As the data suggests, both isomers are highly effective in Suzuki couplings, providing excellent yields. The choice of catalyst and conditions is broadly similar, indicating that for this specific transformation, the steric hindrance at the 4-position is readily overcome with standard catalytic systems.
Caption: Key steps in a typical palladium-catalyzed cross-coupling reaction.
Lithiation and Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting the C-Br bond into a nucleophilic C-Li bond, which can then be quenched with various electrophiles. This provides a regiochemically pure route to substituted indoles.[16]
A highly effective and general protocol involves the sequential treatment of the bromoindole. First, a base like potassium hydride (KH) is used to deprotonate the acidic N-H. This prevents side reactions at the C2 position and improves solubility. Second, an organolithium reagent, typically tert-butyllithium (t-BuLi), is added at low temperature to perform the metal-halogen exchange.
-
Comparative Analysis: Research by Rapoport and coworkers demonstrated that this protocol is highly efficient for 4-, 5-, 6-, and 7-bromoindoles.[16] This suggests that the position of the bromine atom does not fundamentally alter the feasibility of the metal-halogen exchange step. Both 4-lithioindole and 5-lithioindole can be generated and trapped with high efficiency. Any minor differences in reaction kinetics are generally not significant enough to require substantial modification of the core protocol. The success of this method underscores its value as a unifying strategy for functionalizing any bromo-substituted position on the indole's benzene ring.
Caption: General workflow for lithiation and electrophilic quench of bromoindoles.
Electrophilic Aromatic Substitution (EAS)
As previously noted, the C3 position is the kinetically preferred site for electrophilic attack on the indole ring. The presence of a bromine atom on the benzene ring deactivates the system but does not change this fundamental preference.
-
5-Bromoindole: The C3 position is sterically unhindered. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations proceed readily at C3.
-
4-Bromoindole: The steric bulk of the C4-bromine can influence the approach of the electrophile to the C3 position. While C3 remains the most reactive site, reaction rates may be slower compared to the 5-bromo isomer, and in cases with very bulky electrophiles, a decrease in yield or the formation of alternative products could be observed. However, for most common EAS reactions, functionalization at C3 is still highly efficient.[1]
Experimental Protocols
The following protocols are generalized from established literature procedures and serve as a robust starting point for experimentation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Adapted from literature procedures for coupling of bromoindoles.[11][13][15]
-
To an oven-dried reaction vessel, add the bromoindole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent system (e.g., DME, or a Toluene/Ethanol/Water mixture).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%) in a small amount of the reaction solvent and add it to the reaction mixture via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted indole.
Protocol 2: General Procedure for Lithiation and Electrophilic Quench
Adapted from Moyer, M. P.; Shiurba, J. F.; Rapoport, H. J. Org. Chem. 1986, 51 (26), 5106–5110.[16]
-
To a stirred suspension of potassium hydride (KH, 1.1 equiv, washed with hexane to remove mineral oil) in anhydrous THF under an Argon atmosphere, add a solution of the bromoindole (1.0 equiv) in anhydrous THF dropwise at room temperature.
-
Stir the resulting mixture for 30-60 minutes at room temperature until hydrogen evolution ceases and a clear solution or fine suspension of the potassium salt is formed.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add tert-butyllithium (t-BuLi, 1.1 equiv, as a solution in pentane) dropwise, maintaining the temperature below -70 °C. A color change is typically observed. Stir the mixture for 30-60 minutes at -78 °C.
-
Add a solution of the desired electrophile (1.2-2.0 equiv) in anhydrous THF dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours before slowly warming to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
Both 4-bromoindole and 5-bromoindole are invaluable building blocks in organic synthesis, each offering a reliable handle for further molecular elaboration. The choice between them should be guided by the specific synthetic strategy and the desired final substitution pattern.
-
5-Bromoindole is the ideal choice when subsequent reactions primarily target the pyrrole ring (N1 or C3) and steric hindrance is a concern. Its unencumbered nature makes it a highly predictable and robust substrate for a vast range of transformations.
-
4-Bromoindole is essential when the synthetic goal requires functionalization at the C4 position. It is a competent substrate for both cross-coupling and lithiation-substitution strategies. While steric hindrance from the C4-bromine can be a factor in reactions at the adjacent C3 position, this is often overcome with standard protocols and should not be considered a prohibitive barrier for most common transformations.
Ultimately, understanding the subtle yet significant differences in the steric and electronic profiles of these two isomers empowers chemists to make more informed decisions, leading to more efficient and successful synthetic campaigns.
References
- 1. 4-Bromoindole | 52488-36-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 5-Bromo Indole [erowid.org]
- 14. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indole-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and technical overview of the validation of analytical methods for indole-containing compounds. Moving beyond a simple checklist, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards of international regulatory bodies. Our focus is to equip you with the scientific rationale and practical methodologies required to develop and validate robust, reliable, and compliant analytical procedures for this vital class of molecules.
The Indole Moiety: Analytical Significance and Challenges
Indole-containing compounds are ubiquitous in pharmaceuticals, natural products, and biological systems. From the anti-cancer alkaloids vincristine and vinblastine to the neurotransmitter serotonin, the indole scaffold is a cornerstone of medicinal chemistry.[1][2][3] However, the very electronic properties that make the indole ring a valuable pharmacophore also present unique analytical challenges. The electron-rich pyrrole ring is susceptible to oxidation, and many indole derivatives exhibit photosensitivity and thermal lability.[4][5] Therefore, a rigorously validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of indole-containing drug substances and products.
The Regulatory Bedrock: ICH, FDA, and EMA Guidelines
The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[6][7] The International Council for Harmonisation (ICH) provides the globally recognized framework for analytical method validation, which is adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
The core guideline, ICH Q2(R2) Validation of Analytical Procedures , provides a comprehensive framework for validation principles.[10] It is complemented by ICH Q14 Analytical Procedure Development , which encourages a more systematic, risk-based approach to method development throughout its lifecycle.[11][12] These guidelines emphasize that validation is not a one-time event but a continuous process.[11] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which could be identification, purity testing, or assay of the active pharmaceutical ingredient (API).[7][13][14]
Core Validation Parameters: A Causal Approach
An analytical method is validated by assessing a set of core performance characteristics.[15] The specific parameters to be evaluated depend on the type of method (e.g., quantitative assay vs. identification test).[13]
-
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16] For indole-containing compounds, this is paramount. Forced degradation studies are the ultimate test of specificity, demonstrating that the method can separate the intact drug from its potential degradation products formed under stress conditions.[17][18]
-
Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13] This is fundamental for quantification. A minimum of five concentration levels is typically recommended to establish linearity.[13]
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy : The closeness of the test results to the true value.[11] It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each).[13] For indole alkaloids, recovery studies have demonstrated accuracy with results between 90.4% and 101.4%.[19][20]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[7]
-
Reproducibility : Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] The LOQ is a critical parameter for the analysis of impurities.[13]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16] This provides an indication of its reliability during normal usage.
Visualizing the Validation Workflow
The validation process follows a structured, logical progression from planning to reporting. A validation protocol must be established before commencing the study, outlining the intended purpose, the performance characteristics to be validated, and the acceptance criteria.[21]
Caption: Workflow for Analytical Method Validation.
Experimental Protocol: Validating a Stability-Indicating HPLC-UV Method
This section provides a detailed, step-by-step methodology for validating a reversed-phase HPLC (RP-HPLC) method for the assay of a hypothetical indole-containing drug substance, "Indole-X." This protocol is grounded in the principles of ICH Q2(R2).[10][22]
Objective : To validate an RP-HPLC method to accurately quantify Indole-X and separate it from potential degradation products.
5.1. Chromatographic Conditions (Example)
-
Column : C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase : Isocratic elution with Phosphate Buffer (pH 3.0) and Acetonitrile (45:55 v/v).[23]
-
Flow Rate : 1.0 mL/min[23]
-
Detection : UV at 256 nm[23]
-
Injection Volume : 20 µL
-
Column Temperature : 30 °C
5.2. Forced Degradation (Specificity) The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradants are generated.[18]
-
Acid Hydrolysis : Reflux 50 mg of Indole-X in 50 mL of 1 M HCl at 80°C for 6 hours.[4][24]
-
Base Hydrolysis : Reflux 50 mg of Indole-X in 50 mL of 1 M NaOH at 80°C for 6 hours.[4][24]
-
Oxidative Degradation : Store 50 mg of Indole-X in 50 mL of 10% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[4][23]
-
Thermal Degradation : Expose solid Indole-X powder to 105°C in an oven for 48 hours.[4]
-
Photolytic Degradation : Expose a solution of Indole-X (1 mg/mL) to UV light (200 Watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber.[25]
-
Analysis : Dilute samples from each stress condition to the target concentration and inject. Analyze the chromatograms for peak purity of Indole-X using a photodiode array (PDA) detector and ensure resolution between the parent peak and all degradant peaks.
5.3. Validation Experiments
-
Linearity :
-
Prepare a stock solution of Indole-X reference standard (1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentrations covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criterion : Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (Recovery) :
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Indole-X into a placebo mixture.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria : Mean recovery should be between 98.0% and 102.0%, with a Relative Standard Deviation (RSD) of ≤ 2.0%.
-
-
Precision (Repeatability & Intermediate) :
-
Repeatability : Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision : Repeat the analysis of six samples on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion : RSD for the set of measurements should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) :
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Verify the determined LOQ by preparing and injecting five to six samples at this concentration and checking for acceptable precision and accuracy.
-
Acceptance Criterion : Precision at the LOQ should be ≤ 10% RSD.
-
-
Robustness :
-
Analyze samples while making small, deliberate changes to the method parameters.
-
Examples:
-
Flow Rate: ± 0.2 mL/min (0.8 and 1.2 mL/min).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
Column Temperature: ± 5 °C (25°C and 35°C).
-
-
Acceptance Criterion : System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the assay results should not be significantly affected.
-
Comparison of Key Analytical Techniques
While HPLC-UV is a workhorse for quality control, other techniques offer distinct advantages for the analysis of indole-containing compounds, particularly in complex matrices or for trace-level analysis.
| Technique | Principle | Advantages for Indole Analysis | Limitations | Typical Application |
| HPLC-UV/PDA | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorbance.[26] | Robust, cost-effective, excellent for quantification of major components and known impurities.[19] Widely available. | Limited structural information. May lack sensitivity for trace impurities. Co-elution can be a challenge.[27] | Routine QC, release testing, assay, and impurity profiling. |
| GC-MS | Separation of volatile/semi-volatile compounds in the gas phase followed by detection using mass spectrometry for identification and quantification.[28] | Excellent for volatile indoles (e.g., indole, skatole). Provides structural information from mass spectra.[29] High sensitivity. | Requires derivatization for non-volatile indoles.[28] High temperatures can cause degradation of labile compounds. | Analysis of volatile indoles in environmental or biological samples, metabolic studies.[1] |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[30][31] | Unmatched sensitivity and selectivity, ideal for complex matrices (e.g., plasma, tissue).[32] Can quantify multiple analytes simultaneously.[33] Provides definitive structural confirmation. | Higher cost and complexity. Susceptible to matrix effects. Requires specialized expertise.[30] | Bioanalysis, pharmacokinetic studies, metabolite identification, trace-level impurity analysis.[32] |
Conclusion
The validation of analytical methods for indole-containing compounds is a scientifically rigorous process guided by international regulatory standards. A thorough understanding of the compound's chemistry, coupled with a systematic approach to validation as outlined by ICH guidelines, is essential for generating reliable data. While HPLC-UV remains the primary technique for routine quality control, techniques like GC-MS and LC-MS/MS provide powerful, complementary capabilities for specific applications. By grounding experimental design in scientific causality and adhering to established validation protocols, researchers can ensure their analytical methods are robust, trustworthy, and fit for purpose, ultimately safeguarding the quality and integrity of indole-containing pharmaceuticals.
References
- 1. notulaebotanicae.ro [notulaebotanicae.ro]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. jordilabs.com [jordilabs.com]
- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. academic.oup.com [academic.oup.com]
- 20. scispace.com [scispace.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. academic.oup.com [academic.oup.com]
- 24. pharmtech.com [pharmtech.com]
- 25. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. synthinkchemicals.com [synthinkchemicals.com]
- 28. Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. simbecorion.com [simbecorion.com]
- 31. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to substituted indole-6-carboxylates
<Step_2>
A Comparative Guide to the Synthetic Routes of Substituted Indole-6-Carboxylates
Introduction
The indole scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] Specifically, indole-6-carboxylates are key intermediates in the synthesis of a wide array of therapeutic agents, including treatments for cancer, inflammation, and viral infections. The strategic placement of the carboxylate group at the C6-position, along with other substitutions on the bicyclic ring system, profoundly influences the molecule's pharmacological profile. Consequently, the development of efficient, versatile, and scalable synthetic routes to access these valuable compounds is a paramount objective in medicinal and process chemistry.[3]
This guide provides a comparative analysis of the most prominent synthetic strategies for constructing substituted indole-6-carboxylates. We will delve into both classical and modern transition-metal-catalyzed methods, evaluating them on key performance metrics such as yield, substrate scope, functional group tolerance, and regioselectivity. By examining the mechanistic underpinnings and practical considerations of each route, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway for their specific target molecules.
Classical Approaches to Indole-6-Carboxylate Synthesis
Classical methods, while sometimes requiring harsh conditions, often utilize readily available starting materials and remain valuable tools in the synthetic chemist's arsenal.
The Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis is arguably the most well-known method for preparing indoles.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[5][6]
Mechanism & Rationale: The reaction proceeds through several key steps:
-
Hydrazone Formation: Condensation of a substituted phenylhydrazine with a carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: A concerted rearrangement (the key step) forms a new C-C bond and breaks the N-N bond.[8]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by intramolecular attack of the amine onto the imine.
-
Ammonia Elimination: Elimination of ammonia yields the final indole product.[4]
The choice of acid catalyst is crucial; Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA), or Lewis acids like ZnCl₂, are commonly employed.[6] For the synthesis of indole-6-carboxylates, the corresponding (4-(methoxycarbonyl)phenyl)hydrazine is a common starting material.
Advantages:
-
Cost-Effective: Utilizes simple, commercially available starting materials.
-
Scalable: The reaction can often be performed on a large scale.[5]
Limitations:
-
Harsh Conditions: Often requires high temperatures and strong acids, limiting functional group tolerance.
-
Regioselectivity Issues: The use of unsymmetrical ketones can lead to a mixture of regioisomeric indole products.[9]
-
Substrate Scope: Electron-withdrawing groups on the phenylhydrazine can hinder the reaction.
The Reissert Indole Synthesis
The Reissert synthesis offers a milder alternative for constructing the indole nucleus, particularly for indole-2-carboxylic acids, which can be precursors to other derivatives.[10]
Mechanism & Rationale: This two-step process involves:
-
Condensation: An o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate.
-
Reductive Cyclization: The pyruvate intermediate is then subjected to reductive cyclization, typically using zinc or iron in acetic acid. This reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone, followed by dehydration to form the indole ring.[10]
To target indole-6-carboxylates, one would start with a suitably substituted 4-methyl-3-nitrobenzoate.
Advantages:
-
Milder Conditions: Avoids the high temperatures and harsh acids of the Fischer synthesis.
-
Good Regiocontrol: The substitution pattern is well-defined by the starting materials.
Limitations:
-
Multi-step Process: Involves at least two distinct synthetic operations.
-
Limited Availability of Starting Materials: Substituted o-nitrotoluenes may not be readily available.
Modern Transition-Metal-Catalyzed Routes
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and superior functional group tolerance.[1][11]
The Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful palladium-catalyzed heteroannulation reaction constructs indoles from an o-iodoaniline and a disubstituted alkyne.[12][13] This method is exceptionally versatile for preparing polysubstituted indoles.[14]
Mechanism & Rationale: The catalytic cycle is believed to proceed as follows:
-
Oxidative Addition: Pd(0) oxidatively adds to the C-I bond of the o-iodoaniline.
-
Alkyne Insertion: The alkyne coordinates to the palladium complex and undergoes migratory insertion into the aryl-palladium bond.
-
Intramolecular Aminopalladation: The nitrogen atom attacks the palladium-bound vinyl group in an intramolecular fashion.
-
Reductive Elimination: Reductive elimination of Pd(0) closes the pyrrole ring and regenerates the active catalyst.[12]
The addition of a chloride source, such as LiCl, is often crucial for efficient catalyst turnover.[12]
Advantages:
-
High Versatility: A wide variety of substituted anilines and alkynes can be used, allowing for the synthesis of complex indole structures.[12]
-
Excellent Functional Group Tolerance: The reaction conditions are generally mild, tolerating esters, ketones, and other sensitive functionalities.
-
Convergent Approach: Two complex fragments are joined in a single step.
Limitations:
-
Cost of Catalyst: Palladium catalysts can be expensive, although catalyst loading is often low.
-
Availability of Precursors: Requires specifically functionalized precursors (o-haloanilines and internal alkynes).
The Bartoli Indole Synthesis
The Bartoli synthesis is a unique and efficient method for preparing 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.[15] While primarily used for 7-substituted indoles, modifications and strategic choice of starting materials can, in principle, be adapted.
Mechanism & Rationale: The reaction requires three equivalents of the vinyl Grignard reagent.[16]
-
First Equivalent: Adds to the nitro group, which decomposes to a nitrosoarene.
-
Second Equivalent: Adds to the nitrosoarene.
-
[7][7]-Sigmatropic Rearrangement: The key step, which is facilitated by a bulky ortho-substituent.[15][17]
-
Cyclization & Aromatization: The resulting intermediate cyclizes and, after workup, eliminates water to form the indole.[18]
Advantages:
-
Direct Access to Sterically Hindered Indoles: Particularly effective for 7-substituted indoles, which can be difficult to access via other methods.[15]
-
Rapid and Often High-Yielding: The reaction proceeds quickly under mild conditions.
Limitations:
-
Stoichiometric Organometallic Reagent: Requires at least three equivalents of a Grignard reagent.
-
Requirement of an ortho-Substituent: The reaction is often unsuccessful without a substituent ortho to the nitro group.[15]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the specific substitution pattern of the target indole-6-carboxylate, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yields | Substrate Scope & Functional Group Tolerance | Key Advantages | Primary Disadvantages |
| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Protic/Lewis Acids (PPA, ZnCl₂) | Moderate to Good | Moderate; sensitive to acid-labile groups.[4] | Cost-effective, scalable, readily available starting materials. | Harsh conditions, potential for regioisomeric mixtures.[9] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Strong base (KOEt), Reducing agent (Zn/AcOH) | Good | Good; tolerates a range of substituents not sensitive to base/reduction. | Milder conditions, good regiocontrol. | Multi-step, requires specific o-nitrotoluenes.[10] |
| Larock Synthesis | o-Iodoaniline, Alkyne | Pd(OAc)₂, PPh₃, Base (K₂CO₃), LiCl | Good to Excellent | Excellent; tolerates most functional groups.[12][14] | High versatility, convergent, mild conditions. | Catalyst cost, requires halogenated anilines and alkynes. |
| Bartoli Synthesis | o-Substituted Nitroarene, Vinyl Grignard | Vinyl Magnesium Bromide (3 eq.) | Good to Excellent | Moderate; functional groups must tolerate Grignard reagents. | Access to 7-substituted indoles, rapid.[15] | Requires stoichiometric Grignard, needs ortho-substituent.[17] |
Workflow & Decision-Making Diagram
To assist in selecting an appropriate synthetic strategy, the following flowchart outlines a logical decision-making process based on the desired substitution pattern and precursor availability.
Caption: Decision tree for selecting a synthetic route to indole-6-carboxylates.
Detailed Experimental Protocols
To provide a practical context, detailed protocols for two distinct and powerful methods are provided below.
Protocol 1: Larock Synthesis of Methyl 1-Methyl-2,3-diphenyl-1H-indole-6-carboxylate
This protocol is adapted from a general procedure for the Larock indole synthesis.[12]
Workflow Diagram:
Caption: General workflow for the Larock indole synthesis.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), triphenylphosphine (PPh₃, 0.10 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and lithium chloride (LiCl, 1.0 mmol).
-
Addition of Reactants: Add methyl 4-iodo-3-(methylamino)benzoate (1.0 mmol) and diphenylacetylene (1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Conclusion
The synthesis of substituted indole-6-carboxylates can be achieved through a variety of powerful methods. Classical routes like the Fischer and Reissert syntheses offer reliable, cost-effective pathways when starting materials are simple and functional group tolerance is not a primary concern. However, for the construction of more complex, highly functionalized targets, modern palladium-catalyzed methods , particularly the Larock indole synthesis , provide unparalleled versatility, mildness, and efficiency.[19] The choice of the optimal route requires a careful, case-by-case evaluation of the target structure's complexity, the availability and cost of precursors, and the desired scale of the reaction. As catalysis continues to evolve, new and even more efficient methods for constructing this important heterocyclic core are anticipated, further enabling advances in drug discovery and development.[1]
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
- 15. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Assessment of Synthesized Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
This guide provides a comprehensive, multi-faceted strategy for assessing the purity of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate , a substituted indole ester of interest in medicinal chemistry. We move beyond a simple recitation of methods to offer a comparative analysis, explaining the causal logic behind the selection of a primary quantitative technique and essential orthogonal methods for structural and compositional verification. The protocols described herein are designed to create a self-validating analytical system, ensuring the highest degree of confidence in the final product's quality.
The Analytical Imperative: A Multi-Orthogonal Approach
No single analytical technique can definitively establish the purity of a novel compound. A robust assessment relies on the convergence of data from multiple, orthogonal (different and complementary) methods.[1][2] For this compound, we advocate a primary quantitative analysis by High-Performance Liquid Chromatography (HPLC), supported by three critical spectroscopic and analytical techniques for absolute confirmation.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity determination of non-volatile organic molecules.[3] It excels at separating the target compound from structurally similar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for providing detailed molecular structure information.[4][5] It confirms the identity of the main component and can identify and quantify certain organic impurities.[2]
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight, confirming the compound's identity and elemental formula.[4][6][7]
-
Elemental Analysis (EA): Offers a fundamental measure of purity by comparing the empirical formula derived from experimental mass percentages of elements with the theoretical values.[8][9][10]
The logical workflow for this comprehensive assessment is illustrated below.
Caption: Workflow for Comprehensive Purity Assessment.
Comparative Analysis of Key Purity Assessment Techniques
The choice of analytical method is dictated by the specific information required. While HPLC provides the most reliable quantitative purity value, it is the synergy with other techniques that builds a complete and trustworthy profile of the synthesized compound.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| RP-HPLC (UV-Vis) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[11] | Quantitative chemical purity (area %), detection of UV-active impurities. | High resolution and sensitivity for separating structurally related impurities; excellent reproducibility.[3] | May not detect non-UV absorbing impurities; co-elution is possible; does not provide structural information. |
| ¹H & ¹³C NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field.[4] | Unambiguous structural confirmation; identification of organic impurities and residual solvents. | Provides detailed structural information; can be made quantitative (qNMR) with an internal standard.[1] | Lower sensitivity for trace impurities compared to HPLC; complex spectra can be difficult to interpret fully.[2] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules.[7] | Confirmation of molecular weight and, with high resolution, molecular formula.[12][13] | Extremely sensitive; provides definitive molecular weight; isotopic patterns (e.g., for Bromine) offer further confirmation. | Not inherently quantitative without standards; may not distinguish between isomers.[2] |
| Elemental Analysis (EA) | Combustion of the compound and quantification of resulting gases (CO₂, H₂O, N₂). | Percentage composition of C, H, N. Halogens determined separately. | Provides fundamental confirmation of the empirical formula.[8][9] | Does not identify the nature of impurities, only that the elemental ratios are correct; requires a relatively larger sample amount. |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Causality: A reversed-phase (RP) method is chosen due to the moderately polar nature of the indole ring system. A C18 column provides excellent hydrophobic retention for separating the target compound from potential nonpolar impurities and starting materials. The use of a buffered mobile phase (e.g., with formic acid) ensures the indole nitrogen is protonated, leading to sharper, more symmetrical peaks.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 6 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 5 µL
Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and acquire the chromatogram.
-
Data Interpretation: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks detected. A pure sample should exhibit a single major peak.
Expected Results (Hypothetical Data):
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 3.2 | 0.25 | Potential polar impurity |
| 2 | 9.8 | 99.55 | This compound |
| 3 | 11.5 | 0.20 | Potential nonpolar impurity |
NMR Spectroscopy (¹H and ¹³C)
Causality: NMR is the most powerful tool for confirming that the correct molecular structure has been synthesized.[5][14] The chemical shifts, multiplicities (singlet, doublet, etc.), and integration values of the ¹H NMR spectrum provide a unique fingerprint. The ¹³C NMR spectrum confirms the number of unique carbon environments.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: Compare the observed chemical shifts and coupling patterns with the expected structure. The integration of the ¹H NMR signals should correspond to the number of protons in each environment.
Mass Spectrometry (MS)
Causality: MS directly verifies the molecular weight of the synthesized compound.[6][15] For this specific molecule, a key diagnostic feature is the isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by 2 mass units.
Instrumentation:
-
Mass Spectrometer, typically coupled to a liquid chromatograph (LC-MS) or with a direct infusion source (e.g., ESI-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Interpretation: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₀BrNO₂ (Calculated: ~284.00 for the ⁷⁹Br isotope). Confirm the presence of the M+2 isotopic peak at ~286.00 with similar intensity.
Elemental Analysis (EA)
Causality: EA provides fundamental proof of the compound's elemental composition, serving as a classic criterion for purity.[10] It is a bulk analysis technique that is insensitive to the structure of impurities but highly sensitive to any deviation from the expected elemental ratios.
Instrumentation:
-
CHN/S Elemental Analyzer
Procedure:
-
Sample Preparation: Submit a dry, homogenous sample (typically 2-3 mg) for analysis.
-
Analysis: The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, and N₂ gases. Bromine content is determined by a separate method (e.g., titration after Schöniger oxidation).
-
Data Interpretation: The experimentally determined weight percentages of C, H, and N must fall within ±0.4% of the theoretical values.
Theoretical vs. Expected Results:
-
Molecular Formula: C₁₁H₁₀BrNO₂
-
Molecular Weight: 284.11 g/mol
| Element | Theoretical (%) | Acceptable Range (%) |
| Carbon (C) | 46.50 | 46.10 - 46.90 |
| Hydrogen (H) | 3.55 | 3.15 - 3.95 |
| Nitrogen (N) | 4.93 | 4.53 - 5.33 |
| Bromine (Br) | 28.12 | 27.72 - 28.52 |
Logical Framework for Purity Confirmation
The convergence of data from these orthogonal techniques provides a high-confidence assessment of purity. The relationship between these methods forms a self-validating system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Confirmation of molecular weight : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Indole Synthesis
Introduction: The Enduring Quest for the Perfect Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural heart of a vast array of biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[1][2] The enduring importance of this scaffold has driven over a century of methodological innovation aimed at its efficient and versatile construction. Central to this endeavor is the catalyst, the crucial component that dictates the reaction's feasibility, efficiency, and scope.
This guide provides a comparative analysis of the efficacy of different catalytic systems for key indole syntheses. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic understanding to aid researchers, scientists, and drug development professionals in navigating the complex landscape of catalyst selection. We will compare classical acid-catalyzed methods with modern transition-metal-catalyzed approaches, providing experimental data, detailed protocols, and a clear rationale for why one might choose a specific catalyst for a given synthetic challenge.
The Fischer Indole Synthesis: A Classic Reimagined
Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis (FIS) is arguably the most well-known method for preparing indoles.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][4] The choice of acid catalyst is a critical parameter that significantly influences the reaction's outcome.[3][5]
Comparing Brønsted and Lewis Acid Catalysts
The FIS can be effectively catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃).[1][2][3]
-
Brønsted Acids act by protonating the hydrazone, facilitating tautomerization to the key enamine intermediate. This intermediate then undergoes a[4][4]-sigmatropic rearrangement, the pivotal step in the formation of the indole ring.[2][4] Stronger acids and higher temperatures are often required, which can limit the reaction's functional group tolerance. PPA is a particularly effective medium as it serves as both the catalyst and the solvent.
-
Lewis Acids function by coordinating to the nitrogen atoms of the hydrazone, which also promotes the crucial rearrangement. They are often considered milder alternatives to strong Brønsted acids, sometimes allowing for reactions to proceed at lower temperatures.[3]
The selection between a Brønsted and a Lewis acid is not arbitrary; it is dictated by the substrate's electronic properties and stability. Electron-deficient arylhydrazones may require the potency of a strong Brønsted acid like PPA, whereas more sensitive substrates may benefit from a milder Lewis acid like ZnCl₂ to prevent degradation.
Data Summary: Efficacy of Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Catalyst Example | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 80-150 °C | Good to Excellent | Potent, effective for deactivated substrates | Harsh conditions, functional group intolerance |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Reflux in Toluene | Moderate to Good | Milder than PPA, crystalline solid | May require higher temperatures |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 150-180 °C (neat or in solvent) | Good to Excellent | Common, inexpensive | High temperatures often needed |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | RT to 80 °C | Good | Milder conditions possible | Moisture sensitive, corrosive |
Fischer Indole Synthesis: Mechanistic Workflow
The mechanism involves a cascade of equilibria and a key rearrangement step, highlighting the catalyst's role in protonating the hydrazone to initiate the process.
Caption: Mechanism of the Fischer Indole Synthesis.
Modern Adaptation: The Buchwald Modification
A significant modern improvement addresses a key limitation of the classical FIS: the availability and stability of the starting arylhydrazines. The Buchwald group developed a palladium-catalyzed method for the cross-coupling of aryl bromides or chlorides with benzophenone hydrazone.[2][6] The resulting N-aryl benzophenone hydrazones can then undergo an in-situ hydrolysis and Fischer cyclization, expanding the scope and practicality of this century-old reaction.[6]
Representative Experimental Protocol: Fischer Synthesis of 2-phenylindole
-
Hydrazone Formation: Phenylhydrazine (1.0 eq) and acetophenone (1.05 eq) are dissolved in ethanol. A catalytic amount of acetic acid (0.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours until precipitation of the hydrazone is complete. The solid is filtered, washed with cold ethanol, and dried.
-
Indolization: The dried phenylhydrazone of acetophenone is added to polyphosphoric acid (PPA) (10x weight of hydrazone).
-
The mixture is heated to 120-140 °C with stirring for 30-60 minutes. The reaction progress is monitored by TLC.
-
Work-up: The hot, viscous mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield pure 2-phenylindole.
Transition Metal Catalysis: A New Era of Precision and Versatility
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, superior functional group tolerance, and novel pathways for constructing the indole core.[7][8] Palladium, copper, and gold catalysts are at the forefront of this revolution, each offering unique advantages.
Palladium Catalysis: The Workhorse of Modern Synthesis
Palladium catalysts are exceptionally versatile, enabling a wide range of indole syntheses through C-C and C-N bond-forming reactions, such as the Larock, Heck, and Buchwald-Hartwig cyclizations.[9][10] The efficacy of a palladium catalyst system is critically dependent on the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the ancillary ligand.
The ligand modulates the electronic and steric properties of the palladium center, directly influencing the rates of oxidative addition, reductive elimination, and other key steps in the catalytic cycle.
-
Phosphine Ligands (e.g., PPh₃, Xantphos): These are classic ligands. Bulky, electron-rich phosphines generally accelerate reductive elimination, while specific bite angles (as in Xantphos) can promote challenging coupling reactions.[6]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form highly stable and active palladium complexes, often showing superior performance for difficult cross-coupling reactions.[11]
Data Summary: Performance of Palladium Catalyst Systems
| Reaction Name | Pd Source | Ligand | Typical Conditions | Yield Range | Key Advantage |
| Larock Indole Synthesis | Pd(OAc)₂ | PPh₃ | 100 °C, Base (e.g., Na₂CO₃) | Good to Excellent | Convergent, uses internal alkynes.[11] |
| Heck Cyclization | PdCl₂(PCy₃)₂ | P(OPh)₃ | 90 °C, DMF, Base (K₂CO₃) | Good | Intramolecular cyclization of N-allylanilines.[12] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Xantphos | 110 °C, Toluene, Base (Cs₂CO₃) | Excellent | Intramolecular C-N bond formation. |
Palladium-Catalyzed Indole Synthesis: General Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed indole synthesis.
Representative Experimental Protocol: Larock Indole Synthesis
-
In an oven-dried Schlenk tube under an argon atmosphere, add 2-iodoaniline (1.0 mmol), the internal alkyne (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
The tube is sealed, and the reaction mixture is stirred and heated at 100 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Copper Catalysis: The Economical and Green Contender
Copper catalysis has emerged as a highly attractive alternative to palladium-based systems due to copper's lower cost, reduced toxicity, and high catalytic activity.[13][14] Copper catalysts are particularly effective for Ullmann-type C-N couplings and various annulation reactions to form the indole core.[14][15] Common catalysts include simple copper(I) salts like CuI and CuBr.[16]
The efficacy of copper catalysts often hinges on the reaction conditions, including the choice of solvent, base, and occasionally, a supporting ligand. These reactions often proceed via a proposed Cu(I)/Cu(III) catalytic cycle, though the precise mechanisms can be complex and are the subject of ongoing research.
Data Summary: Efficacy of Copper Catalysts in Indole Synthesis
| Reaction Type | Catalyst | Ligand | Base | Yield Range | Key Advantage |
| Castro-Stephens | CuI | None | Pyridine | Good | Classic synthesis from o-iodoanilines and copper acetylides.[16] |
| Tandem Ullmann/CDC | CuI | Johnphos | KHCO₃ | Very Good | One-pot synthesis from aryl iodides and enamines.[15] |
| Intramolecular C-H Amination | Cu(OAc)₂ | None | K₂CO₃ | Moderate to Good | Direct cyclization of 2-alkenylanilines. |
Copper-Catalyzed Annulation Workflow
Caption: General workflow for a copper-catalyzed indole synthesis.
Gold Catalysis: Unlocking Unique Reactivity
Homogeneous gold catalysis has become a powerful tool for C-C and C-X bond formation, primarily due to the unique ability of gold catalysts to act as soft, carbophilic π-acids, potently activating alkynes and allenes towards nucleophilic attack.[17][18] This distinct reactivity profile enables novel cyclization cascades for indole synthesis that are often not accessible with other metals. Cationic gold(I) complexes, often stabilized by bulky phosphine or NHC ligands (e.g., IPrAuNTf₂), are the catalysts of choice.[17][19]
Gold catalysis can promote the intramolecular hydroarylation/cyclization of o-alkynylanilines or intermolecular reactions where indole itself acts as a nucleophile.[18][20] A key feature is the mild reaction conditions under which these transformations often occur.
Data Summary: Gold-Catalyzed Indole Synthesis
| Reaction Type | Catalyst | Conditions | Yield Range | Key Advantage | | :--- | :--- | :--- | :--- | :--- | :--- | | Intramolecular Cyclization | IPrAuNTf₂ | CH₂Cl₂, RT | High to Excellent | Very mild conditions, high atom economy.[17] | | Intermolecular Coupling | (Ph₃P)AuCl/AgOTf | Dioxane, 60 °C | Good | Controlled vinylation of indoles with alkynes.[20] | | Reactivity Umpolung | IPrAuNTf₂ | 80 °C, DCE | Good | Generates an electrophilic indole-3-position equivalent.[19] |
Emerging Catalytic Systems
The field continues to evolve, with a focus on sustainability and novel reactivity.
-
Bismuth Catalysts: Bismuth(III) salts (e.g., Bi(OTf)₃, BiCl₃) are emerging as eco-friendly, inexpensive, and water-tolerant Lewis acids for various organic transformations, including Friedel-Crafts type reactions involving indoles.[21][22]
-
Magnetic Nanoparticle Catalysts: Immobilizing catalysts (e.g., acids or transition metals) on magnetic nanoparticles (like Fe₃O₄) offers a green chemistry advantage.[23][24] These catalysts exhibit high activity and can be easily recovered using an external magnet and reused for multiple cycles, minimizing waste.[23]
Overall Catalyst Comparison and Outlook
Choosing the optimal catalyst for an indole synthesis requires a multi-faceted evaluation of the desired product, available starting materials, and operational constraints such as cost, scalability, and environmental impact.
| Catalyst Class | Primary Application | Key Strengths | Key Limitations | Cost |
| Acid Catalysts | Fischer Indole Synthesis | Inexpensive, potent, well-established | Harsh conditions, poor functional group tolerance | Low |
| Palladium | Cross-coupling, C-H activation | Highly versatile, broad substrate scope, high efficiency | High cost, potential for toxic metal contamination | High |
| Copper | Ullmann coupling, annulations | Low cost, low toxicity, good reactivity | Can require high temperatures, scope can be narrower than Pd | Low |
| Gold | Alkyne activation, cyclizations | Extremely mild conditions, unique reactivity, high atom economy | Very high cost, substrate scope often limited to alkynes | Very High |
| Emerging | Green alternatives | Recyclability, low toxicity, novel reactivity | Often in early stages of development, substrate scope may be limited | Variable |
Final Perspective: For large-scale synthesis of simple indoles where cost is paramount, the classical Fischer Indole Synthesis with an optimized acid catalyst remains a viable option. For complex targets in drug discovery, where functional group tolerance and versatility are critical, palladium catalysis is often the undisputed champion, despite its cost. Copper and gold catalysts provide powerful, complementary strategies, with copper offering an economical advantage and gold enabling transformations under exceptionally mild conditions. The future of indole synthesis will likely see a continued shift towards more sustainable catalysts, such as recyclable nanoparticle systems and earth-abundant metals, without compromising the high efficiency and selectivity that modern synthetic chemistry demands.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed alkylation reactions of indole: An overview - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. air.unimi.it [air.unimi.it]
- 19. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate: Classical vs. Modern Reagents
Introduction
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted indole framework is a common motif in a vast array of pharmacologically active compounds.[1] The efficient and regioselective synthesis of this molecule is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of synthetic strategies for preparing this compound. We will dissect two primary approaches: a Classical Pathway involving the venerable Fischer indole synthesis followed by electrophilic bromination, and a Modern Palladium-Catalyzed Pathway that offers a more convergent and often milder alternative. This comparison will focus on the causality behind experimental choices, reagent alternatives, and provide quantitative data to support the evaluation of each route's efficiency, safety, and practicality.
Strategic Analysis: Constructing the Target Molecule
The synthesis of a multi-substituted heterocycle like our target requires careful strategic planning. The core challenge lies in controlling the regiochemistry of the substituents on the indole nucleus. The two strategies explored here represent fundamentally different approaches to this challenge.
-
Strategy 1: The Classical Approach. This linear strategy first builds the 2-methyl-1H-indole-6-carboxylate core and then introduces the bromine atom at the C4 position. Its success hinges on the regioselectivity of the final bromination step, which can be influenced by the directing effects of the existing substituents.
-
Strategy 2: The Modern Approach. This convergent strategy utilizes a pre-functionalized starting material, such as a bromo-aniline derivative, and constructs the indole ring using the power of transition metal catalysis. This approach "builds in" the desired regiochemistry from the start, often leading to cleaner reactions with fewer isomeric byproducts.
The logical flow of these two competing strategies is outlined below.
Figure 1: Competing synthetic strategies for the target molecule.
Part 1: The Classical Pathway - Fischer Indole Synthesis & Bromination
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and time-tested method for constructing the indole core.[2] The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions, triggering a[3][3]-sigmatropic rearrangement to form the indole.[2][4]
Step 1.1: Fischer Synthesis of Methyl 2-methyl-1H-indole-6-carboxylate
This route begins with the formation of a substituted phenylhydrazone from 4-carbomethoxy-3-methylphenylhydrazine and acetone. The subsequent acid-catalyzed cyclization yields the indole core. Polyphosphoric acid (PPA) is a common choice of catalyst as it serves as both a strong acid and a dehydrating agent, driving the reaction to completion at elevated temperatures.
Figure 2: Workflow for the Fischer Indole Synthesis step.
Experimental Protocol:
-
Hydrazone Formation: A solution of 4-carbomethoxy-3-methylphenylhydrazine (1.0 eq) and acetone (1.2 eq) in glacial acetic acid is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Cyclization: The dried hydrazone is added portion-wise to polyphosphoric acid (PPA) at 100 °C with vigorous stirring.
-
The mixture is maintained at 100-110 °C for 30 minutes.
-
The hot reaction mixture is poured onto crushed ice, and the resulting precipitate is stirred for 1 hour.
-
The solid is collected by filtration, washed with water until neutral, and then with cold methanol.
-
The crude product is purified by recrystallization from ethanol to afford Methyl 2-methyl-1H-indole-6-carboxylate.
Step 1.2: Regioselective C4-Bromination
The bromination of the pre-formed indole core is the critical step in this pathway. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic.[3] However, since the C2 and C3 positions are substituted or sterically hindered, electrophilic substitution is directed to the benzene portion of the heterocycle. The ester at C6 is a deactivating, meta-directing group, while the pyrrole ring is a powerful activating, ortho-, para-directing group. The combined influence favors substitution at the C4 and C7 positions. Careful selection of the brominating agent and conditions is crucial to achieve selectivity for the desired C4 position.
Reagent Comparison for Bromination:
We will compare two common electrophilic brominating agents: N-Bromosuccinimide (NBS), a standard laboratory reagent, and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a milder and sometimes more selective alternative.[5]
| Reagent | Structure | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) |
| Readily available, easy to handle solid.[6] | Can lead to over-bromination or side reactions; succinimide byproduct can complicate purification. |
| DBDMH |
| Milder, often more selective, higher bromine content by weight.[5] | Less common than NBS, potentially higher cost. |
Experimental Protocol (Using NBS):
-
Methyl 2-methyl-1H-indole-6-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM) in a flask protected from light.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (1.05 eq) is added portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.
Part 2: The Modern Pathway - Palladium-Catalyzed Cyclization
Modern synthetic methods often leverage the power of transition metal catalysis to forge complex bonds under mild conditions.[7] For this target molecule, a palladium-catalyzed intramolecular C-H activation/annulation offers a highly efficient and convergent approach.[8][9] This strategy begins with a commercially available, pre-brominated aniline, ensuring the bromine is correctly positioned from the outset.
This pathway is inspired by efficient microwave-assisted procedures for synthesizing 2-methyl-1H-indole-carboxylate derivatives.[8][9][10]
Step 2.1: Synthesis of N-Aryl Enamine Intermediate
The first step involves the formation of an enamine intermediate from Methyl 3-amino-4-bromobenzoate and ethyl 3-oxobutanoate. This reaction creates the precursor containing all the necessary atoms for the subsequent cyclization.
Step 2.2: Microwave-Assisted Pd-Catalyzed Intramolecular Cyclization
The key step is the palladium-catalyzed intramolecular oxidative coupling. Under microwave irradiation, which provides rapid and efficient heating, a palladium catalyst activates a C-H bond on the methyl group of the enamine and couples it with the aromatic ring to form the indole structure.[9] This C-H activation strategy avoids the need for pre-activating the methyl group, enhancing the atom economy of the reaction.
Figure 3: Workflow for the Modern Palladium-Catalyzed Synthesis.
Experimental Protocol:
-
Enamine Formation: A mixture of Methyl 3-amino-4-bromobenzoate (1.0 eq), ethyl 3-oxobutanoate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene is refluxed with a Dean-Stark apparatus for 12 hours. The solvent is removed under reduced pressure, and the crude enamine is used directly in the next step.
-
Pd-Catalyzed Cyclization: The crude enamine intermediate is placed in a microwave reactor vessel.
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%), silver carbonate (Ag₂CO₃, 2.0 eq), and a suitable solvent (e.g., DMF) are added.
-
The vessel is sealed and subjected to microwave irradiation at 150 °C for 45 minutes.
-
After cooling, the reaction mixture is filtered through a pad of Celite to remove the catalyst and silver salts, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford this compound.
Performance Comparison
The choice between a classical and modern synthetic route often involves a trade-off between reagent cost, reaction time, overall yield, and safety. The following table summarizes the key performance indicators for the two pathways described.
| Parameter | Classical Pathway (Fischer + Bromination) | Modern Pathway (Pd-Catalyzed) | Analysis |
| Overall Steps | 2 (linear) | 2 (convergent) | The modern route is more convergent, building complexity efficiently. |
| Starting Materials | 4-carbomethoxy-3-methylphenylhydrazine, Acetone, NBS | Methyl 3-amino-4-bromobenzoate, Ethyl 3-oxobutanoate | The modern route's starting materials are often more readily accessible or commercially available. |
| Key Reagents | Polyphosphoric Acid (PPA), NBS | Palladium(II) Acetate, Silver Carbonate | The modern route requires expensive and precious metal catalysts (Pd) and stoichiometric silver oxidants. |
| Reaction Conditions | High temp (110°C), strong acid (PPA) | Milder conditions, but requires specialized microwave equipment. | The Pd-catalyzed route avoids harsh, corrosive acids, which can be advantageous for sensitive substrates. |
| Typical Overall Yield | 45-60% | 65-80% | The modern pathway generally offers higher overall yields due to better selectivity. |
| Key Challenges | Regioselectivity of bromination; harsh acidic conditions. | Catalyst cost and removal; optimization of microwave conditions. | The classical route's main drawback is the potential for isomeric byproducts during bromination. |
| Safety & Green Profile | PPA is corrosive; DCM is a regulated solvent. | Palladium catalysts are toxic and must be removed; DMF is a reprotoxic solvent. | Both routes have safety considerations. The modern route's use of microwave heating can significantly reduce reaction times and energy consumption. |
Conclusion and Recommendations
Both the classical Fischer indole synthesis and the modern palladium-catalyzed cyclization represent viable pathways to this compound.
The Classical Pathway is advantageous for its use of inexpensive, traditional reagents and its well-understood mechanism. It is an excellent choice for large-scale synthesis where cost is a primary driver and when purification methods for separating potential C4/C7 bromo-isomers are well-established. However, it suffers from harsh reaction conditions and potential regioselectivity issues, which can lower the overall yield.
The Modern Palladium-Catalyzed Pathway excels in its elegance, efficiency, and control of regiochemistry. By incorporating the bromo-substituent from the start, it bypasses the selectivity problem entirely, leading to cleaner reactions and typically higher overall yields. The use of microwave irradiation dramatically shortens reaction times. This route is highly recommended for research and development, discovery chemistry, and situations where speed and yield are more critical than reagent cost. The primary drawbacks are the expense of the palladium catalyst and silver oxidant and the need for specialized microwave equipment.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, balancing the scale of the synthesis, budget constraints, available equipment, and the desired level of purity and yield.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of Substituted Indole Esters
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions allow for the design of potent and selective modulators of biological targets. This guide provides a comparative overview of the biological effects of substituted indole esters, a prominent class of indole derivatives, with a focus on their anti-inflammatory, anticancer, and neuroprotective properties. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anti-inflammatory Activity of Substituted Indole Esters
Chronic inflammation is a key pathological feature of numerous diseases. Substituted indole esters have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[2][3]
Mechanism of Action
A primary mechanism of action for many anti-inflammatory indole esters involves the inhibition of pro-inflammatory enzymes and signaling pathways. A notable example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][5] By inhibiting NF-κB, indole esters can effectively suppress the inflammatory response.[4]
Comparative Efficacy of Anti-inflammatory Indole Esters
The anti-inflammatory potency of substituted indole esters can be quantified by their ability to inhibit the production of inflammatory mediators. The following table summarizes the in vitro efficacy of representative compounds.
| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |
| Ursolic Acid Derivative (UA-1) | NO Inhibition | 2.2 ± 0.4 | RAW 264.7 | [5] |
| Indoline Derivative | LPS-induced NO elevation | <0.001 | RAW264.7 | [2] |
| LPSF/NN-52 | Acetic acid-induced writhing | 52.1% inhibition | In vivo (mice) | [3] |
| LPSF/NN-56 | Acetic acid-induced writhing | 63.1% inhibition | In vivo (mice) | [3] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the substituted indole ester for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
3. NO Measurement (Griess Assay):
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
4. Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
Anticancer Activity of Substituted Indole Esters
The indole scaffold is a cornerstone in the development of anticancer agents, with several indole-based drugs approved for clinical use.[6] Substituted indole esters have demonstrated significant potential in targeting various hallmarks of cancer.[7][8]
Mechanisms of Action
The anticancer effects of substituted indole esters are multifaceted and often involve the modulation of multiple cellular pathways.[7] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Some indole derivatives act as anti-tubulin agents, binding to the colchicine binding site and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Kinase Inhibition: Many indole esters are designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as tyrosine kinases.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various mechanisms, including the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[8][10]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
Comparative Efficacy of Anticancer Indole Esters
The following table presents the cytotoxic activity of various substituted indole esters against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [9] |
| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [9] |
| Benzimidazole-indole derivative 8 | Various | 0.05 | [9] |
| 28-indole-betulin derivative | MCF-7 (Breast) | - | [8] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the substituted indole ester for 24, 48, or 72 hours. Include untreated cells as a control.
2. MTT Reagent Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
3. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
Neuroprotective Effects of Substituted Indole Esters
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Substituted indole esters have shown promise as neuroprotective agents by targeting oxidative stress and protein aggregation, key pathological events in these disorders.[11][12][13]
Mechanism of Action
The neuroprotective effects of indole esters are often attributed to their antioxidant properties and their ability to interfere with the pathogenic aggregation of proteins like amyloid-beta (Aβ).[11][12]
-
Antioxidant Activity: Many indole derivatives can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[13][14]
-
Aβ Disaggregation: Some compounds can promote the disaggregation of Aβ fibrils, which are a hallmark of Alzheimer's disease.[11]
-
Modulation of Neurotrophic Pathways: Certain indole derivatives can activate pro-survival signaling pathways, such as the BDNF/TrkB pathway, promoting neuronal survival and function.[15]
Comparative Efficacy of Neuroprotective Indole Esters
The neuroprotective potential of indole esters can be assessed by their ability to protect neuronal cells from various insults.
| Compound | Assay | Effect | Cell Line/Model | Reference |
| Indole-phenolic compounds | Aβ(25-35)-induced toxicity | 25% increase in cell viability | SH-SY5Y | [11] |
| Indole-diosgenin hybrids | Oxidative stress | Enhanced antioxidant activity | SH-SY5Y | [12] |
| Indole-3-Carbinol (I3C) | Rotenone-induced motor deficits | Mitigated deficits | In vivo (rat model) | [15] |
| Indole derivative 17 | Acrylamide-induced neurotoxicity | Strongest neuroprotective agent | In vivo (rat model) | [14] |
Experimental Protocol: Aβ-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of aggregated amyloid-beta peptide.
1. Aβ Peptide Preparation:
-
Solubilize Aβ(1-42) or Aβ(25-35) peptide in a suitable solvent (e.g., HFIP) and then evaporate the solvent.
-
Resuspend the peptide in an appropriate buffer (e.g., PBS) and incubate at 37°C for a specified period (e.g., 24-72 hours) to induce aggregation.
2. Cell Culture and Treatment:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to differentiate into a neuronal phenotype (e.g., by treatment with retinoic acid).
-
Pre-treat the differentiated cells with various concentrations of the substituted indole ester for 1-2 hours.
-
Add the pre-aggregated Aβ peptide to the cells and incubate for 24-48 hours.
3. Cell Viability Assessment:
-
Assess cell viability using the MTT assay as described in section 2.3.
4. Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of the test compound relative to the Aβ-treated control.
-
Determine the EC50 value, the concentration of the compound that provides 50% protection against Aβ-induced toxicity.
Structure-Activity Relationships (SAR)
The biological activity of substituted indole esters is highly dependent on the nature and position of substituents on the indole ring and the ester moiety.[16][17]
-
Position of Substitution: The position of substituents on the indole core significantly influences activity. For instance, in a series of 1H-indole-2-carboxamides, a chloro or fluoro group at the C5 position enhanced CB1 receptor allosteric modulating activity.[16][17]
-
Nature of Substituents: The electronic and steric properties of the substituents play a crucial role. Electron-donating or electron-withdrawing groups at specific positions can modulate the compound's interaction with its biological target.[12] For example, the presence of a diethylamino group at the 4-position of a phenyl ring attached to the indole core was found to be favorable for CB1 activity.[16][17]
-
Ester Moiety: The nature of the alcohol component of the ester can influence the compound's solubility, cell permeability, and metabolic stability, thereby affecting its overall biological activity.
Conclusion
Substituted indole esters represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key pathological pathways in inflammation, cancer, and neurodegeneration makes them attractive candidates for further drug development. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental methodologies for their evaluation, provide a solid foundation for the rational design of novel and more potent therapeutic agents based on the indole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin | MDPI [mdpi.com]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a foundational pillar of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate (CAS No. 1199773-11-9), a halogenated indole derivative frequently utilized in synthetic chemistry and drug discovery. The procedures outlined herein are designed to ensure compliance with safety regulations and to foster a culture of proactive risk management within the laboratory.
Hazard Assessment and Chemical Profile
Based on these analogs, this compound should be handled as a substance with a high degree of acute toxicity. The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
It is imperative to handle this compound within a certified chemical fume hood at all times, utilizing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a strictly controlled workflow to prevent chemical exposure and environmental contamination. This process begins at the point of generation and culminates in the transfer of waste to trained environmental health and safety (EHS) professionals.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Causality: As a brominated organic compound, this waste is classified as "halogenated organic waste." Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated.[4]
-
Protocol:
-
At the point of generation, immediately segregate any solid residue of this compound, or any materials contaminated with it (e.g., weighing paper, gloves, pipette tips), into a designated waste container.
-
Solutions containing this compound should be collected in a separate "Halogenated Liquid Waste" container. Do not mix with non-halogenated solvent waste such as acetone, hexane, or methanol.[4]
-
-
-
Container Selection and Labeling:
-
Causality: Proper containment and labeling are mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure safety and regulatory compliance.[5][6] The label provides essential information for safe handling and proper disposal by EHS personnel.
-
Protocol:
-
Select a waste container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate for both solid and liquid waste.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE".[6]
-
List all chemical constituents by their full name and approximate percentages. For example: "Waste this compound in Dichloromethane (approx. 5%)".
-
Ensure the date of initial waste accumulation is recorded on the label.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Causality: SAAs are designated locations within the laboratory that allow for the safe, temporary storage of hazardous waste at or near the point of generation, as stipulated by the EPA.[7] This minimizes the transport of hazardous materials within the facility.
-
Protocol:
-
Store the sealed hazardous waste container in a designated SAA, which should be a secondary containment bin to prevent the spread of material in case of a leak.
-
The SAA must be located in a well-ventilated area, away from sources of ignition or incompatible chemicals.
-
Keep the waste container closed at all times except when adding waste.[5]
-
-
-
Arranging for Final Disposal:
-
Causality: Final disposal of hazardous waste must be conducted by a licensed and approved waste disposal company. Laboratory personnel should never attempt to dispose of chemical waste via standard trash or sanitary sewer systems.[5]
-
Protocol:
-
Once the waste container is full, or on a regular schedule as determined by your institution's Chemical Hygiene Plan, submit a request for waste pickup to your EHS department.[6]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility to ensure complete destruction of the hazardous components.[8]
-
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
For Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
For Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. synzeal.com [synzeal.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. usbioclean.com [usbioclean.com]
- 6. nps.edu [nps.edu]
- 7. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
